Antifungal peptide
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
RSELIVHQR |
Origin of Product |
United States |
Discovery and Classification of Antifungal Peptides
Natural Sources of Antifungal Peptides
AFPs are ubiquitously produced by a wide array of organisms, from simple prokaryotes to complex eukaryotes, including mammals, amphibians, insects, and plants. frontiersin.orgmdpi.com These peptides are typically secreted into the extracellular environment to provide a competitive advantage within ecological niches or as a rapid response to pathogenic invasion. frontiersin.orgnih.gov
Prokaryotic Origins (e.g., Bacteria, Archaea)
Prokaryotic organisms, including bacteria and archaea, are significant producers of antifungal peptides. frontiersin.orgnih.gov These microorganisms secrete AFPs to gain a competitive edge in their environment. nih.gov Well-known AFP-producing bacteria include genera such as Bacillus, Lactobacillus, and Streptomyces. frontiersin.org For instance, Bacillus subtilis produces Iturin A, a lipopeptide with notable antifungal activity against various fungal species. nih.govfrontiersin.org Another example is Bacillomycin (B12659051) F, which has demonstrated inhibitory effects on the growth of fungi like Aspergillus niger and Candida albicans. nih.gov
The first identified archaeal antimicrobial peptide with antifungal properties was VLL-28, isolated from the archaeon Sulfolobus islandicus. frontiersin.orgnih.gov This peptide exhibited antifungal activity against several clinical isolates of Candida species. frontiersin.orgnih.gov
Eukaryotic Origins
Eukaryotic organisms have evolved a sophisticated arsenal (B13267) of antifungal peptides as part of their innate immune defenses. nih.gov These peptides are found in mammals, amphibians, insects, and plants, each with unique characteristics and sources. frontiersin.orgoup.com
In mammals, including humans, several families of antifungal peptides play a vital role in the first line of defense against fungal infections. oup.com These are predominantly produced by neutrophils and epithelial cells. frontiersin.org The most well-studied mammalian AFPs include defensins, cathelicidins, and histatins. frontiersin.orgnih.gov
Defensins: These are cationic peptides found in both vertebrates and invertebrates. nih.gov Human defensins, such as α-defensins (HNP-1, HNP-2, HNP-3, and HNP-4) and β-defensins, exhibit potent antifungal activity against a range of fungi, particularly Candida species. frontiersin.orgasm.org They are a major component of the innate defense in the oral cavity. asm.org
Histatins: This family of histidine-rich peptides is abundant in human saliva. frontiersin.orgmdpi.com Histatin 5, a 24-amino-acid peptide derived from the cleavage of histatin 3, is the most potent antifungal member of this family, demonstrating strong activity against various Candida species and Saccharomyces cerevisiae. frontiersin.orgasm.orgmdpi.com They are crucial for controlling oral fungal infections. frontiersin.org
Cathelicidins: The human cathelicidin (B612621) peptide, LL-37, is known for its broad-spectrum antimicrobial activity, which includes inhibiting the growth of various fungi such as Aspergillus, Candida, and Trichophyton. frontiersin.orgsld.cu
The skin secretions of amphibians are a rich and diverse source of bioactive peptides, including a wide array of AFPs. mdpi.comnih.gov These peptides are stored in granular glands in the skin and are released in response to stress or injury. nih.govacs.org Notable examples include magainins, first isolated from the African clawed frog Xenopus laevis, which exhibit activity against bacteria, fungi, and viruses. mdpi.com Other families of antifungal peptides from amphibians include brevinins, dermaseptins, esculentins, and temporins. mdpi.comnih.gov For instance, temporin G, from the red frog Rana temporaria, has shown fungicidal ability against Cryptococcus neoformans, Candida spp., and Aspergillus spp. frontiersin.org
Insects possess a potent innate immune system that relies heavily on the rapid synthesis and secretion of antimicrobial peptides into their hemolymph upon infection. mdpi.comekb.eg While many insect AMPs are antibacterial, several have demonstrated significant antifungal properties. nih.govresearchgate.net
Cecropins: First discovered in the hemolymph of the silk moth Hyalophora cecropia, cecropins are a well-studied family of insect AMPs with broad antimicrobial activity. mdpi.comencyclopedia.pub
Defensins: Insect defensins, such as drosomycin (B1143007) from Drosophila melanogaster, show strong homology to plant defensins and are particularly effective against certain filamentous fungi. nih.gov
Diapausins: Diapausin-1, isolated from the hemolymph of the tobacco hornworm Manduca sexta, is an antifungal peptide that affects the growth and morphology of yeast and fungal hyphae. nih.govresearchgate.net
Plants have developed a variety of defense mechanisms against fungal pathogens, including the production of a wide range of antifungal peptides. nih.gov These peptides are found in various plant tissues, including seeds, leaves, flowers, and stems. oup.comnih.gov
Plant Defensins: These small, cysteine-rich peptides are a major class of plant AFPs. nih.govwikipedia.org They were initially termed γ-thionins due to their similarity in size and cysteine content to thionins. nih.gov Plant defensins, such as Rs-AFP2 from radish seeds, exhibit broad-spectrum antifungal activity. mdpi.comnih.gov They are known to interact with specific components of fungal cell membranes. cigb.edu.cu
Thionins: Thionins are another class of cysteine-rich plant peptides with potent antifungal properties. nih.gov They are a component of the plant's innate immune system, providing a first line of defense against pathogens. nih.gov
Fungal Metabolites
Fungi themselves are a source of antifungal peptides, which they produce as secondary metabolites, often to gain a competitive advantage in their ecological niches. oup.comfrontiersin.org These peptides are structurally diverse and include lipopeptides and peptaibols. oup.comasm.org
One notable class of fungal-derived AFPs is the echinocandins . These cyclic hexapeptides, isolated from fungal species like Aspergillus, inhibit the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. frontiersin.org Another example is leucinostatin A , produced by Penicillium lilacinum, which has demonstrated activity against various Candida species. oup.com The nikkomycins , a complex of nucleoside-peptides, act by blocking chitin (B13524) synthesis, another essential component of the fungal cell wall. frontiersin.org
The iturins are a family of cyclic lipopeptides produced by various strains of Bacillus subtilis. One member, bacillomycin F , has been shown to inhibit the growth of fungi such as Aspergillus niger and Candida albicans. asm.org However, the hemolytic activity of some iturins, like bacillomycin L and iturin A, may limit their therapeutic potential. asm.orgPeptaibols , such as those produced by Trichoderma and Hypocrea, are linear lipopeptides that can form pores in fungal membranes. asm.org
Marine Organisms
The marine environment, with its vast biodiversity, is a rich and largely untapped source of novel bioactive compounds, including antifungal peptides. oup.commdpi.com Marine invertebrates, which rely on a robust innate immune system for defense, are particularly prolific producers of these peptides. mdpi.comnih.gov
Sponges (phylum Porifera) are known to produce a wide array of bioactive substances. mdpi.com While many of the antifungal compounds found in sponges are nonribosomal peptides thought to be of symbiotic bacterial origin, they represent a significant area of discovery. researchgate.net For instance, jaspamide , a cyclic depsipeptide isolated from the sponge Jaspis sp., exhibits antifungal properties. researchgate.net
Crustaceans also contribute to the arsenal of marine-derived AFPs. Penaeidins , isolated from the hemolymph of shrimp like Penaeus vannamei, have demonstrated broad-spectrum fungicidal activity against filamentous fungi. nih.gov A peptide derived from the hemocyanin of Litopenaeus vannamei, designated PvHCt , has been shown to be exclusively antifungal, causing permeabilization of the fungal plasma membrane. mdpi.com
Molluscs are another source of marine AFPs. For example, mytilin and mytimycin have been isolated from mussels. Other examples include halocyamine A from the ascidian Halocynthia roretzi and perinerin (B1576972) from the clamworm Perinereis aibuhitensis grube, which displays both antibacterial and antifungal activities. mdpi.comnih.gov
Synthetic and Semisynthetic Antifungal Peptides
The development of synthetic and semisynthetic antifungal peptides aims to improve upon the properties of naturally occurring AFPs. frontiersin.org This approach allows for the modification of peptide sequences to enhance their antifungal potency, selectivity, and stability, while potentially reducing toxicity to host cells. frontiersin.orgnih.gov
Semisynthetic peptides are typically derived from a natural peptide scaffold, which is then chemically modified. frontiersin.org An example is the development of semisynthetic analogs of echinocandin B , which have been explored to broaden their antifungal spectrum. mdpi.comCilofungin is another semisynthetic lipopeptide analog of a natural compound that inhibits glucan synthesis. asm.org
Fully synthetic peptides are designed and constructed in the laboratory, often based on the structural and functional properties of known AFPs or through rational design principles. frontiersin.org For instance, synthetic peptides based on the functional domain of the bactericidal and permeability-increasing (BPI) protein have shown potent antifungal activity against Candida spp. and Aspergillus fumigatus. asm.orgnih.gov Chemical modifications, such as the incorporation of unnatural D-amino acids, can increase the stability of synthetic peptides against protease degradation. nih.gov The development of α/β-peptide analogues of the natural AMP, aurein 1.2 , has been explored to discover sequences with increased antifungal selectivity. rsc.org
Computational Discovery of Antifungal Peptides
The discovery of novel antifungal peptides has been significantly accelerated by the use of computational and bioinformatic approaches. oup.comnih.gov These methods allow for the rapid screening of large biological databases and the prediction of peptide sequences with potential antifungal activity, reducing the time and cost associated with traditional experimental discovery. nih.govacs.org
Computational tools and machine learning algorithms are employed to identify potential AFPs from genomic and proteomic data. nih.govmdpi.com These models are trained on datasets of known AFPs and non-AFPs to recognize specific features, such as amino acid composition, physicochemical properties (e.g., charge, hydrophobicity), and structural motifs that are characteristic of antifungal activity. oup.comnih.gov For example, temporal convolutional networks have been proposed as a binary classification approach to discover new antifungal molecules in the proteomes of plants and animals. oup.com
Furthermore, computational methods are used in the rational design of synthetic peptides. By modeling peptide-membrane interactions and predicting structure-activity relationships, researchers can design novel peptide sequences with optimized antifungal properties. mdpi.com The integration of computational prediction with experimental validation creates a powerful workflow for the efficient discovery of new and highly selective antifungal agents. rsc.org
Academic Classification Systems for Antifungal Peptides
Antifungal peptides are classified using various systems to organize the vast and growing number of discovered peptides. These classifications are typically based on their origin or their structural characteristics. frontiersin.orgfrontiersin.org
Classification by Origin
One of the most widely accepted classification systems for AFPs is based on their source. frontiersin.orgfrontiersin.org This system categorizes peptides into three main groups:
Natural AFPs: These are peptides produced by living organisms. They are found across all kingdoms of life, including bacteria, fungi, plants, and animals. frontiersin.org The Antimicrobial Peptide Database (APD) classifies these peptides based on their biological source, such as bacteria, fungi, plants, and various animal families (e.g., insects, amphibians, mammals).
Semisynthetic AFPs: These are natural peptides that have been chemically modified to enhance their properties. frontiersin.org
Synthetic AFPs: These are peptides that are entirely designed and synthesized in the laboratory. frontiersin.org
Classification by Structural Features
AFPs can also be classified based on their secondary and tertiary structures, which are often crucial for their mechanism of action. nih.govfrontiersin.org Common structural categories include:
α-helical peptides: These peptides adopt a helical conformation, often upon interaction with fungal membranes. frontiersin.orgnih.gov An example is melittin (B549807) . frontiersin.org
β-sheet peptides: These peptides are characterized by the presence of two or more β-strands connected by loops. nih.govfrontiersin.org Defensins are a well-known example.
Mixed αβ peptides: These peptides contain both α-helical and β-sheet structures. frontiersin.orgnih.gov
Extended or linear peptides: These peptides lack a defined secondary structure in solution. nih.govfrontiersin.org
Cyclic peptides: The peptide chain is cyclized through a peptide bond, which can enhance stability. nih.gov The echinocandins are an example of cyclic peptides. frontiersin.org
Lasso peptides: These peptides have a unique lariat-knot-like structure. nih.gov
Thioether bridged peptides: These peptides contain thioether bonds, such as in the lantibiotics. nih.gov
Some classification systems also categorize peptides based on the prevalence of specific amino acids, leading to groups like glycine-rich, proline-rich, histidine-rich, and tryptophan-rich peptides. frontiersin.orgfrontiersin.org
Classification by Amino Acid Composition (e.g., Glycine-rich, Proline-rich, Arginine-rich, Histidine-rich, Tryptophan-rich)
Antifungal peptides (AFPs) can be categorized based on the prevalence of specific amino acids within their sequences. This composition significantly influences their structure, and consequently, their function and mechanism of action. frontiersin.org Certain amino acid-rich families, such as those abundant in glycine (B1666218), proline, arginine, histidine, or tryptophan, exhibit distinct characteristics. frontiersin.orgnih.gov
Glycine-rich Peptides: These peptides are characterized by a high content of glycine residues, often ranging from 14% to 22%. frontiersin.org This abundance of glycine, the smallest amino acid, imparts significant conformational flexibility to the peptide chain. frontiersin.org Glycine-rich AFPs are found in various organisms, including insects and crustaceans. mdpi.comfrontiersin.org For instance, armadillidin, isolated from the crustacean Armadillidium vulgare, is a linear, cationic peptide with a 47% glycine content and demonstrates activity against bacteria. frontiersin.org Another example is serrulin, a peptide from the hemolymph of the yellow scorpion Tityus serrulatus, which shows a primary structure similar to other glycine-rich antimicrobial peptides and is active against bacteria, filamentous fungi, and yeast. nih.gov Ctenidins and acanthoscurrins, found in spiders, are also glycine-rich peptides active against Candida albicans. nih.gov
Proline-rich Peptides: This group is distinguished by a high proportion of proline residues, which introduces unique structural constraints, often preventing the formation of standard secondary structures like alpha-helices. nih.gov Proline-rich antimicrobial peptides (PrAMPs) are found in invertebrates and mammals and typically target intracellular components rather than causing membrane lysis. nih.govmdpi.comfrontiersin.org Many PrAMPs from insects and mammals show selectivity for Gram-negative bacteria. nih.gov However, some, like penaeidins from shrimp, possess a broad spectrum of activity that includes fungi. nih.gov Recently, two new arginine- and proline-rich peptides, Ma1 and Ma2, were identified from bananas (Musa acuminata) and showed potent activity against Candida species. nih.gov The antifungal activity of some proline-rich peptides against Cryptococcus neoformans has also been investigated, with peptides like Api137 and Api88 showing promise. frontiersin.org
Arginine-rich Peptides: The high content of the cationic amino acid arginine gives these peptides a strong positive charge, which is crucial for their initial interaction with the negatively charged fungal cell surface. esrf.fr Many tryptophan-rich peptides are also rich in arginine. nih.govnih.gov These peptides can self-assemble into ordered structures and interact with lipid membranes, potentially forming pores. esrf.fr A short, nine-amino-acid peptide rich in both arginine and tryptophan (HRWWRWWRR-NH2) has been studied for its interaction with the outer membrane of E. coli. mdpi.com
Histidine-rich Peptides: Histatins are a well-known family of histidine-rich peptides found in human saliva, with histatin 5 being particularly potent against fungi like Candida albicans, Candida glabrata, and Cryptococcus neoformans. frontiersin.orgacs.org The antifungal activity of these peptides is often enhanced in the presence of metal ions like Zn2+ or at a lower pH, conditions that can increase their net positive charge. nih.govplos.org The histidine-rich glycoprotein (B1211001) (HRG), an abundant plasma protein, also demonstrates antifungal properties, particularly its histidine-rich domain, which is effective against Candida species. plos.org Synthetic histidine-containing peptides have also been developed, with some showing greater efficacy than natural variants. bohrium.com
Tryptophan-rich Peptides: Tryptophan residues, with their large, hydrophobic indole (B1671886) side chains, play a critical role in the interaction of these peptides with fungal membranes. asm.orgcambridge.org The aromatic side chain of tryptophan facilitates the peptide's insertion into the lipid bilayer. nih.govasm.org Many tryptophan-rich peptides also contain arginine, combining hydrophobicity with a positive charge. nih.govnih.gov Examples include indolicidin (B8082527), isolated from bovine neutrophils, and tritrpticin, both of which have a broad spectrum of antimicrobial activity, including against fungi. asm.orgscispace.com The location of tryptophan residues within the peptide sequence can significantly affect its antimicrobial activity. scispace.com
Interactive Data Table: Classification of Antifungal Peptides by Amino Acid Composition
| Class | Key Characteristics | Example(s) | Source Organism(s) |
| Glycine-rich | High content of glycine (14-22%), providing structural flexibility. frontiersin.org | Serrulin, Armadillidin H, Acanthoscurrins, Ctenidins. frontiersin.orgnih.gov | Scorpions, Crustaceans, Spiders. frontiersin.orgnih.gov |
| Proline-rich | High proline content, often targeting intracellular components. nih.govfrontiersin.org | Penaeidins, Ma1, Ma2, Api137. nih.govnih.govfrontiersin.org | Shrimp, Banana, Honeybee. nih.govnih.govfrontiersin.org |
| Arginine-rich | High positive charge due to arginine, crucial for membrane interaction. esrf.fr | Ma1, Ma2, HRWWRWWRR-NH2. nih.govmdpi.com | Banana, Synthetic. nih.govmdpi.com |
| Histidine-rich | Activity often dependent on pH and metal ions; found in saliva. nih.govplos.org | Histatin 5, Histidine-rich glycoprotein (HRG). frontiersin.orgplos.org | Humans. frontiersin.orgplos.org |
| Tryptophan-rich | Hydrophobic indole side chain facilitates membrane insertion. asm.org | Indolicidin, Tritrpticin, Lactoferricin (B1576259). asm.orgscispace.comcdnsciencepub.com | Bovine neutrophils, Porcine bone marrow, Bovine milk. asm.orgcambridge.orgscispace.com |
Classification by Mechanism of Action
Antifungal peptides employ a variety of strategies to inhibit or kill fungal cells. These mechanisms can be broadly grouped into three main categories: disruption of the cell membrane, inhibition of cell wall synthesis, and interference with essential intracellular processes. frontiersin.orgoup.comasm.org It is important to note that some peptides may utilize multiple modes of action to exert their antifungal effects. frontiersin.org
Membrane Disruption: This is one of the most common mechanisms of action for antimicrobial peptides. asm.orgontosight.ai The process typically begins with the electrostatic attraction between the cationic peptide and the negatively charged components of the fungal cell membrane. mdpi.com Following this initial binding, the peptides interact with the lipid bilayer, leading to its permeabilization and disruption. nih.govrsc.org Several models describe this process, including the "carpet" model, where peptides accumulate on the membrane surface before disrupting it, and the formation of pores (toroidal or barrel-stave). asm.orgrsc.org This disruption leads to the leakage of essential ions and metabolites, ultimately causing cell death. nih.gov Peptides like defensins and the synthetic peptide (P)GKY20 are known to act via membrane disintegration. rsc.orgnih.gov
Inhibition of Cell Wall Synthesis: The fungal cell wall, a structure absent in animal cells, is a prime target for selective antifungal agents. nih.govnih.gov This wall is composed of polysaccharides like chitin and glucans, which are crucial for maintaining cell integrity. nih.gov Some AFPs interfere with the synthesis of these essential components. nih.gov For example, the echinocandins, which are cyclic lipopeptides, inhibit the enzyme β-1,3-D-glucan synthase, thereby blocking the synthesis of β-glucan, a key structural polymer in the cell walls of many fungi. frontiersin.orgmdpi.com Nikkomycins act as analogs of the chitin synthase substrate, consequently blocking chitin synthesis. frontiersin.org Other peptides, like neopeptins, inhibit the synthesis of proteoheteroglycan and β-1,3-glucan. frontiersin.org
Interference with Intracellular Processes: Some AFPs can translocate across the fungal cell membrane without causing significant disruption and act on internal targets. frontiersin.orgfrontiersin.orgacs.org This non-lytic mechanism is considered advantageous as it can lead to lower toxicity against host cells. acs.org Once inside the cell, these peptides can interfere with a variety of vital processes. ontosight.aimdpi.com This includes binding to nucleic acids (DNA and RNA) to inhibit replication and transcription, disrupting protein synthesis by targeting ribosomes, or interfering with mitochondrial function, leading to the production of reactive oxygen species (ROS) and triggering apoptosis. frontiersin.orgmdpi.comoup.com For instance, the pea defensin (B1577277) Psd1 enters fungal cells and interferes with the cell cycle, while histatin 5 can induce the formation of ROS. mdpi.comoup.com The peptide MAF-1A has been shown to disrupt the cell membrane of C. albicans and then enter the cell to bind with nucleic acids. frontiersin.org
Interactive Data Table: Classification of Antifungal Peptides by Mechanism of Action
| Mechanism of Action | Description | Example(s) |
| Membrane Disruption | Peptides bind to and permeabilize the fungal cell membrane, causing leakage of cellular contents. mdpi.comnih.gov | Defensins, (P)GKY20, Melittin. frontiersin.orgrsc.orgnih.gov |
| Inhibition of Cell Wall Synthesis | Peptides interfere with the enzymatic synthesis of essential cell wall components like β-glucan or chitin. frontiersin.orgnih.gov | Echinocandins, Nikkomycins, Neopeptins. frontiersin.org |
| Interference with Intracellular Processes | Peptides enter the fungal cell and disrupt vital functions such as DNA/RNA synthesis, protein synthesis, or mitochondrial activity. frontiersin.orgacs.orgmdpi.com | Psd1, Histatin 5, MAF-1A, LL-37. frontiersin.orgmdpi.comoup.com |
Structural Biology and Antifungal Peptide Function
Fundamental Principles of Antifungal Peptide Structure-Activity Relationships (SAR)
Several key biophysical properties of antifungal peptides work in concert to determine their potency and selectivity. These include the amino acid sequence, peptide length, net charge, and the distribution of hydrophobic and hydrophilic residues. frontiersin.org
The specific sequence of amino acids is a primary determinant of an this compound's function. frontiersin.org The composition and distribution of amino acids vary significantly across different species. mdpi.com For instance, the presence of certain residues can greatly influence activity. Tryptophan-rich peptides have been noted for their potent antifungal properties. mdpi.com However, the position of these residues is also critical; positional changes can impact activity, whereas quantitative changes may have a minimal effect. mdpi.com
Studies involving the substitution of specific amino acids have provided valuable insights. For example, replacing a glutamic acid residue with nearly any other amino acid at a specific site in the nematode-derived defensin (B1577277), Cremycin-5, resulted in universally enhanced activity against multiple fungal species. oup.com This highlights that single amino acid changes can dramatically alter antifungal potency. Conversely, replacing lysine (B10760008) with histidine in the colistin (B93849) sequence has been shown to decrease its efficacy. mdpi.com The presence of proline can also hinder antibacterial activity. mdpi.com
The length of a peptide chain is a significant factor in its antifungal efficacy. frontiersin.org Most antifungal peptides consist of 11 to 40 amino acid residues. frontiersin.org Generally, an increase in peptide length correlates with increased antifungal activity. mdpi.comnih.gov This is because a certain length is required to span the fungal cell membrane and form stable pores or other disruptive structures. mdpi.com For example, a study on a series of synthetic peptides with lysine and tryptophan repeats (KWn-NH2) demonstrated that antifungal activity increased with peptide length. mdpi.comnih.gov
However, there is a limit to this correlation. While peptides with fewer than 20 amino acids may have a limited ability to form transmembrane structures, excessively long peptides can lead to increased manufacturing costs and potential stability issues. frontiersin.org To address these challenges, short antimicrobial peptides (SAMPs) containing 2-10 amino acids are being explored as less toxic and more stable alternatives. frontiersin.org
| Peptide Series | Observation | Reference |
| KWn-NH2 | Antifungal activity increased with peptide length. The longest peptide, KW5, showed some cytotoxicity. | mdpi.comnih.gov |
| (RW)n series | Longer peptides showed enhanced antimicrobial activity. | mdpi.com |
The net charge of an this compound, which is typically positive, plays a crucial role in its initial interaction with the negatively charged fungal cell membrane. frontiersin.orgmdpi.comfrontiersin.org Most antifungal peptides have a net positive charge ranging from +1 to +9. mdpi.com An increase in the net positive charge often leads to enhanced antifungal activity due to stronger electrostatic attraction to the fungal membrane. mdpi.comnih.govresearchgate.net
However, this relationship is not linear. There appears to be an optimal charge threshold, beyond which activity may decrease. mdpi.com Furthermore, a very high positive charge can sometimes lead to reduced activity under high-ionic-strength conditions. mdpi.com Studies on analogs of Magainin-2 have shown that activity increases with charge while keeping hydrophobicity and structure constant. mdpi.com Research on a short antimicrobial peptide demonstrated that increasing the peptide charge improved its antifungal activity against Candida albicans without affecting its antibacterial activity, suggesting a role for charge in specificity. nih.gov
Hydrophobicity, the property of being repelled by water, and amphipathicity, the possession of both hydrophobic and hydrophilic regions, are critical for the interaction of antifungal peptides with fungal membranes. frontiersin.orgmdpi.com Hydrophobic residues, which typically constitute about 50% of the amino acids in an antimicrobial peptide, facilitate the peptide's insertion into the lipid bilayer of the fungal membrane. mdpi.commdpi.com
An optimal level of hydrophobicity is crucial for potent antifungal activity. nih.gov Increasing hydrophobicity can enhance activity, but excessive hydrophobicity can lead to a loss of antimicrobial efficacy and increased toxicity toward host cells. mdpi.comnih.gov For instance, slight increases in the hydrophobicity of Magainin-2 analogs significantly enhanced their ability to disrupt lipid membranes. mdpi.com
Amphipathicity is arguably more critical than hydrophobicity for membrane binding. mdpi.comnih.gov The distinct separation of hydrophobic and hydrophilic faces allows the peptide to interact with both the lipid core and the aqueous environment, a key step in membrane disruption. portlandpress.com This amphipathic nature is often a result of the peptide adopting a specific secondary structure, such as an α-helix, upon interacting with the membrane. mdpi.comportlandpress.com
Impact of Net Charge on Antifungal Selectivity and Efficacy
Secondary and Tertiary Structures and Their Contribution to Antifungal Activity
The biological function of antifungal peptides is intimately tied to their secondary and tertiary structures. These peptides often exist in a random, unstructured state in aqueous solutions but adopt a defined conformation upon encountering a fungal membrane. mdpi.comportlandpress.com
The α-helix is one of the most common secondary structures found in antifungal peptides. mdpi.com Peptides such as Cecropin (B1577577), Magainin, and Melittin (B549807) are known to form α-helical structures. mdpi.com This conformation is stabilized by the membrane environment and is crucial for the peptide's function. portlandpress.com
β-Sheet Structures
A significant group of antifungal peptides adopts conformations rich in β-sheets. These structures are typically characterized by two or more β-strands arranged in an antiparallel fashion, often forming a β-hairpin or a more complex sheet. mdpi.comasm.org The stability of these β-sheet structures is frequently reinforced by intramolecular disulfide bonds. mdpi.comfrontiersin.org
A prominent example is the tachyplesin family of antimicrobial peptides, isolated from horseshoe crabs. mdpi.comfrontiersin.org Tachyplesin I, for instance, possesses a rigid, cyclic antiparallel β-sheet structure constrained by two disulfide bridges. acs.org This defined conformation is crucial for its antimicrobial and membrane-permeabilizing activities. acs.orgjst.go.jp Studies comparing the cyclic, disulfide-bonded form of Tachyplesin I with its linear analog (where the disulfide bridges are absent) revealed that the β-sheet structure is essential for its potent activity. acs.orgjst.go.jp The linear version, which adopts a random coil conformation, shows significantly reduced membrane-permeabilizing effects. jst.go.jp The amphipathic nature of the β-sheet, with cationic and hydrophobic residues segregated on opposite faces, facilitates its interaction with and disruption of the microbial membrane. asm.org Other examples of β-sheet-rich antifungal peptides include protegrins and gomesin. mdpi.comfrontiersin.org
| Peptide | Source Organism | Key Structural Feature | Reference |
|---|---|---|---|
| Tachyplesin I | Tachypleus tridentatus (Horseshoe Crab) | Cyclic antiparallel β-sheet stabilized by two disulfide bonds | acs.org |
Mixed αβ-Fold Structures (e.g., Cysteine-stabilized αβ motif)
Many antifungal peptides, particularly plant defensins, feature a mixed structure composed of both α-helices and β-sheets. nih.govmdpi.com The most well-characterized of these is the cysteine-stabilized αβ (CSαβ) motif. nih.govmdpi.comapsnet.org This compact, globular fold consists of a triple-stranded, antiparallel β-sheet connected to an α-helix. nih.govnih.govresearchgate.net The entire structure is held together by a scaffold of typically four conserved disulfide bonds that link the secondary structure elements. mdpi.commdpi.com This CSαβ fold is remarkably stable and is found not only in plants but also in defensins from fungi and invertebrates. nih.govfrontiersin.org
The antifungal activity of peptides with a CSαβ motif is often associated with a specific region known as the γ-core motif (GXCX3-9C), located within the β-sheet structure. frontiersin.orgapsnet.org This core region is considered essential for the peptide's ability to interact with fungal membranes and exert its inhibitory effects. apsnet.org While peptides with low sequence similarity may act through different mechanisms, their shared CSαβ fold provides a stable framework for presenting the functionally important residues to their targets. nih.gov Some defensins are known to form dimers to carry out their function, with interactions occurring between the α-helix of one monomer and the β-sheet of another, or through the formation of an extended β-sheet between two monomers. nih.govmdpi.com
| Peptide | Source Organism | Structural Motif | Reference |
|---|---|---|---|
| RsAFP2 | Raphanus sativus (Radish) | CSαβ motif | frontiersin.org |
| Psd1 | Pisum sativum (Pea) | CSαβ motif | frontiersin.org |
| NaD1 | Nicotiana alata (Flowering Tobacco) | CSαβ motif | mdpi.com |
| MtDef4 | Medicago truncatula | CSαβ motif | apsnet.org |
Role of Disulfide Bonds in Structural Stability and Function
Disulfide bonds are a hallmark of many antifungal peptides and are indispensable for both their structural integrity and biological function. mdpi.comnih.govbenthamopen.com These covalent cross-links between cysteine residues confer exceptional stability to the peptide's tertiary structure, making it resistant to high temperatures, extreme pH values, and proteolytic degradation. mdpi.comnih.govunina.itacs.org The number of disulfide bridges can vary, with β-sheet peptides like tachyplesins having two, while peptides with the CSαβ motif, such as most plant defensins, typically have four. frontiersin.orgmdpi.com Some defensins, like those from Petunia hybrida (PhD1 and PhD2), are even stabilized by five disulfide bonds. frontiersin.orgmdpi.com
The correct pairing of cysteine residues to form the native disulfide bond pattern is critical for antifungal activity. mdpi.comnih.gov Studies on the Aspergillus giganteus antifungal protein (AFP), which has four disulfide bonds, demonstrated that misfolded versions with incorrect disulfide linkages had no inhibitory effect on fungal growth. acs.orgnih.gov Similarly, the removal of disulfide bridges in Tachyplesin I leads to a loss of the β-sheet conformation and a significant drop in activity. jst.go.jp The disulfide bonds lock the peptide into a specific, compact, and biologically active fold, which is necessary for its interaction with fungal targets. nih.govnih.gov In peptides rich in cationic residues, these bonds are also crucial for overcoming the electrostatic repulsion that would otherwise favor a disordered structure. nih.gov The specific connectivity of these bonds, such as the "abcabc" pattern in some fungal proteins or the "abcdabcd" pattern in AFP, defines the final three-dimensional architecture. nih.govnih.gov
Conformational Dynamics and Membrane Interaction Studies
The function of many antifungal peptides is a dynamic process that involves significant conformational changes upon encountering a fungal membrane. While disulfide-rich peptides often have a well-defined structure in solution, many other peptides, particularly α-helical ones, are unstructured in an aqueous environment and only adopt their characteristic fold upon interacting with a lipid bilayer. mdpi.comfrontiersin.org Understanding these conformational transitions is key to elucidating their mechanism of action.
Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are powerful tools for investigating these dynamic processes. mdpi.comasm.orgresearchgate.net NMR studies can reveal the three-dimensional structure of peptides in membrane-mimicking environments, such as micelles or lipid vesicles, and can track conformational changes in real-time. unesp.brresearchgate.netjst.go.jp For example, NMR studies of the fungal antifungal protein PAF showed it exists in a dynamic conformational equilibrium, which may be important for its function. mdpi.com Titration experiments using NMR can monitor the unfolding process of a peptide, showing how its structure responds to changes in its environment. mdpi.com
MD simulations provide atomic-level insights into how peptides bind to and perturb lipid bilayers. asm.orgrsc.org These computational studies have shown that peptides can induce local membrane thinning, alter the lateral diffusion of lipids, and promote the penetration of water into the membrane's hydrophobic core. rsc.orgmdpi.com Simulations of the peptide NFAP2 revealed that its binding to model membranes is driven by electrostatic interactions with anionic lipids and that its flexible N-terminal region has the potential to insert into the bilayer. acs.org Such studies help map the specific peptide regions responsible for anchoring to the membrane and the subsequent disruption that leads to fungal cell death. unesp.bracs.org Together, these experimental and computational techniques demonstrate that the interaction is not a simple lock-and-key mechanism but a dynamic interplay involving peptide flexibility and membrane plasticity. unesp.brpnas.org
Mechanisms of Antifungal Action of Antifungal Peptides
Intracellular Mechanisms of Action
While membrane disruption is a common strategy, some antifungal peptides can translocate across the fungal membrane without causing immediate lysis. Once inside the cell, they can interfere with essential cellular processes, leading to a more delayed but equally lethal outcome.
Upon entering the fungal cell, some cationic peptides can bind to negatively charged nucleic acids (DNA and RNA). acs.org This interaction can physically obstruct the machinery of replication and transcription, thereby inhibiting the synthesis of these vital macromolecules. acs.orgmdpi.com For example, actinomycin (B1170597) D is known to be an inhibitor of RNA synthesis. nih.gov The peptide buforin II is also thought to exert its antifungal effect through interaction with nucleic acids, although the precise mechanism is not fully understood. asm.org The antifungal effect of some peptides is associated with their ability to induce DNA damage or degradation. researchgate.netfrontiersin.org
Another critical intracellular target for certain AFPs is the ribosome, the cellular machinery responsible for protein synthesis. A specific subclass of peptides, known as proline-rich antimicrobial peptides (PrAMPs), are particularly well-characterized for this mechanism. rsc.org Peptides like the insect-derived oncocin and the bovine bactenecin (B179754) can enter the fungal cell and bind to the ribosome. rsc.orgoncotarget.com Structural studies have shown that they bind within the ribosomal exit tunnel, a channel through which newly synthesized polypeptide chains pass. rsc.org This binding physically blocks the tunnel, preventing the elongation of the polypeptide chain and effectively halting protein synthesis, which is lethal for the cell. rsc.orgoncotarget.com Other ribosome-inactivating proteins, such as BE27 from sugar beet, also inhibit protein synthesis by enzymatically cleaving the fungal ribosomal RNA. nih.gov
Disruption of Mitochondrial Activity and Energy Metabolism
Mitochondria, the powerhouses of the fungal cell, are a critical target for several antifungal peptides. Disruption of mitochondrial function leads to a catastrophic failure of cellular energy metabolism.
The antifungal peptide P852 has been shown to cause mitochondrial swelling, disruption of the membrane structure, and leakage of its contents in Fusarium oxysporum. acs.org This damage results in a decreased mitochondrial membrane potential, leakage of cytochrome c, and a significant reduction in ATP production, crippling the cell's energy supply. acs.org Similarly, the human chromogranin A-derived peptide, CGA-N9, exerts its antifungal activity against Candida tropicalis by attenuating mitochondrial function. frontiersin.org Another example is Tilapia piscidin 4 (TP4), which targets adenine (B156593) nucleotide translocator (ANT) 2, a crucial protein for ATP/ADP exchange across the inner mitochondrial membrane. mdpi.comnih.gov By targeting ANT2, TP4 disrupts cellular energy metabolism, leading to mitochondrial dysfunction. mdpi.comnih.gov The antifungal activity of histatins is also linked to the inhibition of oxidative phosphorylation, which directly impacts mitochondrial energy generation. oup.com
| Research Finding | This compound(s) | Fungal Species | Reference |
| Induces mitochondrial swelling, membrane disruption, cytochrome c leakage, and reduced ATP production. | P852 | Fusarium oxysporum | acs.org |
| Attenuates mitochondrial function. | CGA-N9 | Candida tropicalis | frontiersin.org |
| Targets adenine nucleotide translocator (ANT) 2, disrupting energy metabolism. | Tilapia piscidin 4 (TP4) | Not specified in context | mdpi.comnih.gov |
| Inhibits oxidative phosphorylation. | Histatins | Not specified in context | oup.com |
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
A common mechanism employed by numerous antifungal peptides is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov An excess of ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately triggering cell death pathways. nih.govfrontiersin.org
The generation of endogenous ROS is a key part of the antifungal action of peptides like melittin (B549807), RsAFP2, and the human cathelicidin (B612621) LL-37. frontiersin.orgoup.commdpi.com For instance, melittin induces apoptosis in fungi partly through the production of ROS. frontiersin.org The plant defensin (B1577277) RsAFP2, after interacting with the fungal membrane, induces endogenous ROS generation in Candida albicans, leading to apoptosis. mdpi.com Similarly, LL-37 triggers oxidative stress in Candida auris, evidenced by a significant increase in the activity of primary antioxidant enzymes. mdpi.com The peptide MCh-AMP1 from Matricaria chamomilla also produces intracellular ROS in a dose-dependent manner, leading to oxidative damage. frontiersin.org This accumulation of ROS is often linked to mitochondrial damage, suggesting a connection between these two antifungal mechanisms. nih.govfrontiersin.org
| This compound | Key Finding | Fungal Species | Reference |
| Melittin | Induces apoptosis partly via ROS production. | Aspergillus sp., Candida sp., etc. | frontiersin.org |
| RsAFP2 | Induces endogenous ROS generation, leading to apoptosis. | Candida albicans | mdpi.com |
| LL-37 | Causes oxidative stress by increasing antioxidant enzyme activity. | Candida auris | frontiersin.orgmdpi.com |
| MCh-AMP1 | Produces intracellular ROS, leading to oxidative damage. | Candida albicans | frontiersin.org |
| NaD1 | Induces ROS generation, leading to oxidative stress and cell death. | Candida albicans, Fusarium spp., etc. | mdpi.com |
Modulation of Intracellular Signaling Pathways
Antifungal peptides can interfere with the intricate signaling networks that regulate fungal growth, development, and stress responses. This modulation can occur without the peptide necessarily entering the cell. acs.org
Fungi have mechanisms to detect the presence of AFPs and activate intracellular responses through signaling pathways. acs.org For example, human defensins such as HNP-1, HNP-2, and HNP-3 have been reported to be potent inhibitors of protein kinase C (PKC), a key enzyme in many signal transduction pathways. bibliotekanauki.pl The proline- and arginine-rich peptide PR-39 can bind to subunits of phosphoinositide 3-kinase (PI3-kinase) and inhibit its activity, affecting pathways that control cell proliferation and actin structure. bibliotekanauki.pl Furthermore, the activity of some antifungal peptides involves the modulation of intracellular Ca2+ signaling, which governs numerous critical processes in fungi, including growth and stress responses. acs.org The plant defensin HsAFP1 has been shown to trigger mitogen-activated protein kinase (MAPK) cascades as part of the yeast stress response to the peptide. nih.gov
Triggering of Programmed Cell Death (Apoptosis-like processes)
Many antifungal peptides can induce a form of programmed cell death (PCD) in fungi that resembles apoptosis in higher eukaryotes. frontiersin.orgfrontiersin.org This process is characterized by a series of distinct morphological and biochemical events, including phosphatidylserine (B164497) (PS) externalization, chromatin condensation, DNA fragmentation, and the activation of caspase-like proteases. portlandpress.comjmb.or.kr
Numerous peptides are known to induce these apoptosis-like features. frontiersin.org For example, human lactoferrin induces metacaspase-dependent PCD in C. albicans, leading to chromatin condensation and DNA degradation. frontiersin.org The peptide scolopendin also activates metacaspases, resulting in cytochrome c release and DNA fragmentation. frontiersin.org Cecropin (B1577577) A triggers PCD characterized by PS externalization and dissipation of the mitochondrial membrane potential. frontiersin.org The thionin-like peptide CaThi from Capsicum annuum induces PS externalization, activates caspases, and binds to DNA in Candida tropicalis. portlandpress.com The induction of PCD is considered a common mode of action for many antifungal compounds, representing a more subtle and controlled killing mechanism than simple membrane lysis. frontiersin.org
| This compound | Apoptotic-like Features Induced | Fungal Species | Reference |
| Human lactoferrin | Metacaspase-dependent PCD, chromatin condensation, DNA degradation. | Candida albicans | frontiersin.org |
| Scolopendin | Metacaspase activation, cytochrome C release, DNA fragmentation. | Not specified in context | frontiersin.org |
| Cecropin A | PS externalization, dissipation of mitochondrial membrane potential, DNA fragmentation. | Not specified in context | frontiersin.org |
| CaThi | PS externalization, caspase activation, DNA binding. | Candida tropicalis | portlandpress.com |
| Coprisin | Apoptotic mechanisms. | Candida albicans | frontiersin.org |
Inhibition of Cell Cycle Progression
Interference with the cell division cycle is another effective strategy used by antifungal peptides to halt fungal proliferation. nih.gov By arresting the cell cycle at specific checkpoints, these peptides prevent the fungus from replicating.
The pea defensin Psd1 enters the cells of Neurospora crassa, localizes to the nucleus, and interferes with the cell cycle, potentially by interacting with cyclin F. frontiersin.orgmdpi.com The human cathelicidin LL-37 has been shown to inhibit the cell cycle in Candida auris, causing an accumulation of cells in the S phase. frontiersin.orgmdpi.com Transcriptomic analysis of Candida albicans treated with the novel peptide Scyampcin44–63 revealed an inhibition of the cell cycle, which was later confirmed to be an arrest at the G2/M phase. asm.org The plant defensin HsAFP1 also affects the Saccharomyces cerevisiae cell cycle in the G2/M phase. nih.gov
Vacuolar Dysfunction
The fungal vacuole is a multifunctional organelle crucial for ion homeostasis, pH regulation, and degradative processes like autophagy. nih.gov Disruption of vacuolar function can be lethal to the cell.
The plant defensin HsAFP1 from henbane seeds is a key example of a peptide that targets the vacuole. nih.govnih.gov At moderate concentrations, HsAFP1 induces autophagy in Saccharomyces cerevisiae. However, at higher, more effective concentrations, it causes vacuolar dysfunction. nih.gov This is characterized by an increase in vacuolar pH, which is indicative of a dysfunctional organelle. nih.gov This vacuolar disruption is believed to be a critical component of the peptide's killing mechanism. nih.gov Electron microscopy of C. albicans cells treated with the peptide Scyampcin44–63 also showed deformed cells with vacuolar expansion and destruction of organelles. asm.org
Cell Wall Targeting Mechanisms
The fungal cell wall is a unique and essential structure, absent in mammalian cells, making it an attractive target for antifungal agents. It is primarily composed of polysaccharides like glucans and chitin (B13524), as well as mannoproteins. nih.gov Some antifungal peptides exert their activity by interfering with the integrity or synthesis of this protective outer layer.
The mechanism of action can involve the inhibition of key enzymes responsible for cell wall biosynthesis. For example, melittin has been found to inhibit (1,3)-β-D-glucan synthase, a critical enzyme for cell wall construction. frontiersin.org Other peptides may bind directly to cell wall components. The antifungal compound pradimicin, for instance, targets mannan (B1593421) on the cell walls of C. albicans. It forms a complex with D-mannoside and calcium, which leads to the destruction of cell membrane integrity. oup.com Histatin 5 is another peptide that interacts with β-glucan in the cell wall of C. albicans. nih.gov
Inhibition of Cell Wall Synthesis (e.g., Glucan, Chitin, Mannoprotein synthesis)
The fungal cell wall is a complex and dynamic structure crucial for maintaining cell integrity, protecting against osmotic stress, and mediating interactions with the environment. nih.govfrontiersin.org It is primarily composed of polysaccharides like glucans and chitin, along with glycoproteins such as mannoproteins. mdpi.comnih.gov Several antifungal peptides exert their effects by interfering with the synthesis of these vital components, thereby compromising the structural integrity of the cell wall. frontiersin.orgmdpi.com
Glucan Synthesis Inhibition: β-glucans are the most abundant polysaccharides in the fungal cell wall and are critical for its strength. mdpi.com A primary target for many AFPs is the enzyme β-(1,3)-glucan synthase, which is responsible for synthesizing these polymers. frontiersin.orgnih.gov The echinocandins, a class of lipopeptides, are well-known non-competitive inhibitors of this enzyme. mdpi.comnih.gov Peptides such as caspofungin and micafungin (B1204384) function through this mechanism, disrupting cell wall construction. oup.commdpi.com Other peptides, including neopeptins and the killer toxin from Williopsis mrakii (WmKT), also inhibit β-glucan synthase. frontiersin.orgfrontiersin.org Melittin, a peptide from bee venom, has been found to inhibit (1,3)-β-D-glucan synthase as one of its multiple mechanisms of action. frontiersin.org
Chitin Synthesis Inhibition: Chitin, a polymer of N-acetylglucosamine, is another essential structural component of the fungal cell wall, particularly in the septa and at bud scars. mdpi.comasm.org Its synthesis is a key target for certain AFPs. The nikkomycins and polyoxins are peptidyl nucleoside compounds that act as competitive inhibitors of chitin synthase, the enzyme responsible for chitin polymerization. mdpi.comasm.orgresearchgate.net Aureobasidins, cyclic depsipeptides, disrupt cell wall integrity by affecting chitin delocalization. frontiersin.org The antifungal protein (AFP) from Aspergillus giganteus and cyclothiazomycin B1 from Streptomyces species also interfere with chitin, with the latter causing cell wall rupture. oup.commdpi.com More recently, rationally designed peptides like TP have been developed to specifically inhibit chitin synthase in pathogens like Phytophthora sojae. mdpi.com
Mannoprotein Synthesis Inhibition: Mannoproteins are heavily glycosylated proteins on the outer layer of the fungal cell wall that are crucial for cell wall structure, adhesion, and immune recognition. nih.govcreative-biolabs.com The antifungal compound pradimicin targets mannan, a component of these glycoproteins, binding to D-mannoside sites on the cell wall of fungi like Candida albicans. oup.comnih.gov This interaction disrupts cell membrane integrity. oup.com Benanomicin functions via a similar mechanism. oup.comnih.gov Other strategies involve targeting the complex biosynthesis pathway of mannoproteins. For instance, the molecule APX001A inhibits Gwt1, an enzyme involved in the synthesis of the glycosylphosphatidylinositol (GPI) anchor required to attach many mannoproteins to the cell membrane. plos.org
Table 1: Antifungal Peptides that Inhibit Fungal Cell Wall Synthesis
| Peptide/Compound | Target Component/Enzyme | Mechanism of Action | Fungal Target Examples | Citations |
|---|---|---|---|---|
| Echinocandins (e.g., Caspofungin, Micafungin) | β-(1,3)-glucan synthase | Non-competitive inhibition of glucan synthesis, disrupting cell wall integrity. | Candida spp., Aspergillus spp. | oup.commdpi.comnih.gov |
| Nikkomycins (e.g., Nikkomycin (B1203212) Z) | Chitin synthase | Competitive inhibition of chitin synthesis. | Candida albicans, Coccidioides immitis, Blastomyces dermatitidis | frontiersin.orgfrontiersin.orgasm.org |
| Aureobasidins | Chitin and Sphingolipids | Affects chitin delocalization and interrupts sphingolipid synthesis. | Candida spp. | frontiersin.orgfrontiersin.org |
| Pradimicin | Mannan | Binds to D-mannoside on the cell wall, leading to membrane damage. | Candida spp., Aspergillus spp., Cryptococcus neoformans | oup.comnih.gov |
| Melittin | (1,3)-β-D-glucan synthase | Inhibition of glucan synthesis as part of a multi-target mechanism. | Aspergillus spp., Candida spp. | frontiersin.org |
| AFP (from Aspergillus giganteus) | Chitin synthase | Inhibition of chitin synthesis. | Sensitive fungi | frontiersin.org |
| APX001A | Gwt1 (GPI anchor synthesis) | Inhibits the acylation of the inositol (B14025) ring during GPI anchor synthesis, affecting mannoprotein localization. | Candida albicans | plos.org |
Direct Interaction with Cell Wall Components
In addition to inhibiting the synthesis of wall components, some AFPs act by binding directly to these structures. This interaction can physically disrupt the wall, alter its permeability, or facilitate the peptide's entry into the cell. The cell wall acts as a scaffold with which these peptides can interact. nih.gov For example, the salivary peptide histatin 5, known for its activity against Candida albicans, binds to β-1,3-glucan in the cell wall. oup.comnih.gov The plant defensin NaD1 from tobacco has been shown to interact with both chitin and β-glucan. nih.gov Similarly, the synthetic peptides Mo-CBP₃-PepI and Mo-CBP₃-PepIII, derived from a chitin-binding protein, are designed to interact directly with cell wall chitin, causing destabilization and rupture. mdpi.com The antifungal compound pradimicin recognizes and binds to D-mannoside residues within the mannan layer of the fungal cell wall, forming a complex that ultimately destroys the cell membrane's integrity. oup.comnih.gov
This compound Activity Against Fungal Biofilms
Fungal biofilms are structured communities of cells encased in a self-produced extracellular polymeric substance (EPS) matrix. mdpi.com This mode of growth confers significant protection from host immune responses and antifungal agents, making biofilm-associated infections particularly difficult to treat. oup.com Antifungal peptides have demonstrated significant activity against biofilms, acting at various stages of their development. nih.gov
Inhibition of Biofilm Formation
Many AFPs can prevent the initial stages of biofilm formation. They achieve this through several mechanisms, including the inhibition of fungal cell adhesion to surfaces, a critical first step in biofilm development. nih.govresearchgate.net Peptides can also interfere with the morphological transition from yeast to hyphal forms in dimorphic fungi like Candida albicans, a process essential for the formation of a robust biofilm structure. mdpi.com The human cathelicidin LL-37 prevents Candida biofilm formation, and the peptide AMP-17 has been shown to block the yeast-to-hypha transition and inhibit the adhesion of C. albicans cells. oup.commdpi.com Other peptides like OSIP108, ZmD32, and the synthetic peptide KW4 also show significant inhibitory effects against C. albicans biofilm formation. oup.comnih.gov The mechanisms can also involve the downregulation of genes associated with biofilm development. mdpi.comnih.gov
Disruption of Mature Biofilm Structures
Eradicating an established, mature biofilm is a significant challenge due to the protective nature of the EPS matrix. mdpi.com However, several AFPs have demonstrated the ability to disrupt and degrade these pre-formed structures. oup.comnih.gov The plant-derived peptide Psd1 causes the disaggregation of the polysaccharide matrix of C. albicans biofilms. oup.comnih.gov The bacterial peptide EntV can reduce preformed C. albicans biofilms by at least 50%. asm.org Lipopeptides like fengycin (B216660) have been shown to remove a significant percentage of C. albicans biofilms. oup.com The peptide AMP-17 not only inhibits biofilm formation but also damages the structures of preformed biofilms. mdpi.com Similarly, the human protein S100A7 exhibits antibiofilm properties by facilitating the disruption of fungal biofilms, which can enhance the efficacy of other antifungal agents. mdpi.com
Mechanisms of Biofilm Eradication
The eradication of mature biofilms by AFPs involves a range of mechanisms. Some peptides physically disrupt the biofilm matrix. Synthetic peptides like PS1-2 have been shown to reduce preformed biofilms by removing EPS components, including carbohydrates and extracellular DNA (eDNA). mdpi.com Other peptides kill the fungal cells embedded within the biofilm. This can occur through membrane disruption or by inducing the production of reactive oxygen species (ROS), as seen with the peptide protonectin against C. glabrata biofilms. oup.com The synthetic peptide ΔM4 inhibits mature C. albicans biofilm viability, an effect accompanied by increased ROS production and membrane permeability. frontiersin.org In many cases, eradication is the result of a combination of matrix disruption and killing of the embedded cells. nih.govresearchgate.net
Table 2: Antifungal Peptides with Reported Anti-Biofilm Activity
| Peptide | Biofilm-Related Activity | Fungal Target | Citations |
|---|---|---|---|
| LL-37 | Inhibition of biofilm formation | Candida spp., Pseudomonas aeruginosa | oup.comunina.itfrontiersin.org |
| Psd1 | Disaggregation of polysaccharide matrix in mature biofilms | Candida albicans | oup.comnih.gov |
| EntV | Reduction of preformed biofilms | Candida spp. | oup.comasm.org |
| Fengycin | Removal of mature biofilms | Candida albicans | oup.com |
| AMP-17 | Inhibition of formation and disruption of mature biofilms | Candida albicans, Cryptococcus neoformans | oup.commdpi.com |
| S100A7 | Facilitates disruption of fungal biofilms | Candida spp. | mdpi.com |
| Protonectin | Disruption of mature biofilms via ROS production | Candida glabrata | oup.com |
| ΔM4 | Inhibition of mature biofilm viability | Candida albicans | frontiersin.org |
| KW4 | Inhibition of biofilm formation | Fluconazole-resistant Candida albicans | nih.gov |
Multi-Targeting and Synergistic Mechanisms of Antifungal Peptides
A significant advantage of many antifungal peptides is their ability to engage multiple targets within the fungal cell, a characteristic that is thought to reduce the likelihood of resistance development. oup.comfrontiersin.orgfrontiersin.org Unlike conventional antifungals that often have a single, specific molecular target, a single peptide can disrupt the cell wall, permeabilize the plasma membrane, and interfere with intracellular processes simultaneously. oup.comfrontiersin.org
For example, the fish-derived peptide AP10W exerts its fungicidal activity through a combination of actions: it interacts with cell wall components like mannan and chitin, increases cell wall permeability, depolarizes the cell membrane, and elevates intracellular ROS levels. frontiersin.org Melittin inhibits (1,3)-β-D-glucan synthase, permeabilizes the membrane, and induces apoptosis. frontiersin.org The synthetic peptide RF3 demonstrates a dual-targeted mechanism involving membrane disruption and the induction of ROS production, proving effective against drug-resistant fungi. frontiersin.org
Furthermore, antifungal peptides can act synergistically with other antifungal agents, including conventional drugs. This synergy can lead to enhanced efficacy and may allow for the use of lower concentrations of each agent, potentially reducing toxicity. A combination of nikkomycin Z (a chitin synthesis inhibitor) and an echinocandin (a glucan synthesis inhibitor) has been found to produce a synergistic effect against Aspergillus fumigatus. mdpi.com The synthetic peptides ΔM3 and ΔM4 show a synergistic effect with caspofungin against C. albicans. frontiersin.org Similarly, the anti-biofilm peptide 1018 acts synergistically with various conventional antibiotics to both prevent biofilm formation and eradicate pre-existing biofilms. nih.gov This potential for combination therapy highlights another promising avenue for the clinical application of antifungal peptides.
Fungal Resistance to Antifungal Peptides
Intrinsic Fungal Resistance Mechanisms to Antifungal Peptides
Intrinsic resistance refers to the natural, inherent ability of a fungus to withstand the effects of an antifungal peptide without prior exposure. This can be attributed to several factors:
Cell Wall Composition: The fungal cell wall, a complex and dynamic structure, is the first point of contact for many AFPs. bohrium.com Its composition, rich in polysaccharides like chitin (B13524) and glucans, can influence the interaction with and efficacy of these peptides. mdpi.comfrontiersin.org For instance, some fungi may possess a cell wall structure that limits the binding or penetration of certain AFPs.
Membrane Composition: The fungal plasma membrane, with its unique lipid composition, including the presence of ergosterol (B1671047), is a primary target for many AFPs. nih.govresearchgate.net However, natural variations in membrane fluidity, sterol content, and the presence of specific phospholipids (B1166683) can render some fungal species less susceptible to membrane-disrupting peptides. plos.org
Presence of Efflux Pumps: Some fungi naturally express efflux pumps, which are membrane proteins capable of actively transporting a wide range of substances, including AFPs, out of the cell. asm.orgnih.gov This prevents the peptide from reaching its intracellular target and exerting its antifungal effect.
Production of Proteolytic Enzymes: Certain fungi can secrete proteases that degrade AFPs, thereby inactivating them before they can cause cellular damage. nih.gov This is a common defense mechanism against peptide-based antimicrobial agents.
Acquired Fungal Resistance Mechanisms Against Antifungal Peptides
Acquired resistance develops in response to exposure to an this compound. This typically involves genetic mutations or alterations in gene expression that allow the fungus to survive in the presence of the peptide. nih.gov Key mechanisms of acquired resistance are detailed below.
A primary mechanism of acquired resistance is the upregulation or modification of efflux pumps. mdpi.comeurekaselect.com Fungi can increase the number of pump proteins in their cell membranes, leading to a more efficient removal of the this compound from the cell. nih.gov
Overexpression of ABC and MFS Transporters: Two major superfamilies of efflux pumps are the ATP-binding cassette (ABC) transporters and the major facilitator superfamily (MFS) transporters. asm.orgnih.gov In Candida albicans, for example, overexpression of the ABC transporters Cdr1p and Cdr2p, and the MFS transporter Mdr1p, is a common cause of resistance to various antifungal agents, including some peptides. nih.govnih.gov Studies have shown that fluconazole-resistant clinical isolates of C. albicans with mutations in the transcription factor Mrr1, which upregulates MDR1, also exhibit increased resistance to the this compound histatin 5. plos.org This indicates a shared resistance mechanism.
Table 1: Key Efflux Pumps Involved in Fungal Resistance to Peptides
| Efflux Pump | Fungal Species | Peptide(s) Affected | Reference |
| Cdr1p | Candida albicans | Histatin 5, other peptides | nih.gov |
| Cdr2p | Candida albicans | Azoles, potentially peptides | nih.gov |
| Mdr1p | Candida albicans | Histatin 5 | plos.org |
| Flu1p | Candida albicans | Histatin 5 | plos.org |
Fungi can alter the structure and composition of their cell walls to prevent antifungal peptides from reaching their target. frontiersin.orgmdpi.com This remodeling is a dynamic process controlled by complex signaling pathways. nih.gov
Increased Chitin Content: In response to cell wall stress induced by some antifungal agents, fungi may increase the chitin content of their cell wall. frontiersin.org This can create a more robust barrier, limiting peptide penetration. For instance, Candida species exposed to echinocandins, which inhibit β-glucan synthesis, often exhibit increased chitin levels as a compensatory mechanism. frontiersin.org
Alterations in Glucan Linkages: Changes in the structure and cross-linking of β-glucans can affect cell wall porosity and the ability of peptides to interact with the plasma membrane. biorxiv.org
Masking of Binding Sites: Fungi can modify the outer layers of their cell wall to mask the binding sites for antifungal peptides. This can involve changes in the mannan (B1593421) layer or other surface glycoproteins. mdpi.com
Since the plasma membrane is a primary target for many antifungal peptides, modifications to its composition can confer resistance. frontiersin.org
Changes in Sterol Content: Alterations in the ergosterol content of the fungal membrane can reduce the binding affinity of peptides that target this sterol. mdpi.com In some cases, fungi may even replace ergosterol with other sterols, leading to a less susceptible membrane. mdpi.com
Modification of Phospholipid Asymmetry: The distribution of phospholipids in the membrane bilayer can influence the interaction with cationic antifungal peptides. Changes that reduce the negative charge of the outer leaflet can decrease the electrostatic attraction of these peptides.
Lipid Raft Modifications: Alterations in the composition and organization of membrane microdomains, known as lipid rafts, can impact the localization and function of membrane-associated proteins, including those involved in peptide uptake or susceptibility. frontiersin.org
Fungi can acquire the ability to produce or upregulate proteases that specifically degrade and inactivate antifungal peptides. nih.gov
Secreted Aspartic Proteases (SAPs): Candida albicans is known to secrete a family of aspartic proteases that can cleave and inactivate host defense peptides like histatin 5. nih.gov Increased production of these proteases can be a mechanism of acquired resistance. Research has focused on modifying peptides to be more resistant to this degradation. mdpi.com
Exposure to antifungal peptides can induce cellular stress, and fungi have evolved sophisticated stress response pathways to counteract these effects and promote survival. nih.govplos.org Activation of these pathways can lead to a state of increased tolerance, which may facilitate the development of stable resistance. nih.gov
Hsp90-Mediated Stress Response: The molecular chaperone Hsp90 plays a crucial role in fungal stress responses. nih.gov It helps to stabilize key signaling proteins, including those in the cell wall integrity pathway, allowing the fungus to cope with membrane and cell wall damage caused by antifungal agents. nih.gov
MAP Kinase Signaling Pathways: Mitogen-activated protein (MAP) kinase pathways, such as the cell wall integrity (CWI) pathway and the high osmolarity glycerol (B35011) (HOG) pathway, are activated in response to various environmental stresses, including exposure to antifungal peptides. nih.govresearchgate.net These pathways can trigger downstream responses, such as cell wall remodeling, that enhance fungal survival. nih.gov
Calcineurin Pathway: The calcineurin signaling pathway is another important stress response system in fungi. It has been shown to be involved in tolerance to various antifungal drugs and can contribute to the development of resistance. nih.gov
Proteolytic Degradation of Peptides
Comparative Analysis of this compound Resistance vs. Conventional Antifungal Drug Resistance
The development of resistance to antimicrobial agents is a significant challenge in the treatment of infectious diseases. Fungi, like other microbes, have evolved sophisticated mechanisms to counteract the effects of antifungal drugs. However, the pathways and frequency of resistance development differ substantially between conventional antifungal agents and antifungal peptides (AFPs), primarily due to their distinct mechanisms of action and cellular targets.
Conventional antifungal drugs, such as azoles, polyenes, and echinocandins, typically act on highly specific molecular targets. mdpi.comnih.gov This specificity, while effective, also provides a direct route for resistance. A single point mutation in the gene encoding the target protein can reduce drug binding affinity, rendering the agent less effective. jmb.or.kr For instance, azole resistance frequently arises from mutations in the ERG11 or cyp51A gene, which encodes the target enzyme lanosterol (B1674476) 14-α-demethylase. mdpi.comnih.gov Similarly, echinocandin resistance is commonly linked to mutations in the FKS genes that code for the β-1,3-glucan synthase enzyme complex. mdpi.comjmb.or.kr
Another prevalent mechanism of resistance to conventional antifungals is the overexpression of efflux pumps. mdpi.com Fungi can upregulate the expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1), which actively pump the drug out of the cell, reducing its intracellular concentration to sub-lethal levels. nih.govnih.gov
In contrast, antifungal peptides are generally considered less prone to resistance development. frontiersin.orgoup.com This is largely attributed to their multi-target nature and rapid, often membrane-disrupting, mode of action. frontiersin.orgasm.org Many AFPs physically interact with and disrupt the integrity of the fungal cell membrane, a fundamental structure that evolves slowly. nih.gov This broad, physical mechanism is more difficult for a fungus to overcome through simple, single-gene mutations. frontiersin.org Furthermore, some AFPs have multiple targets within the fungal cell, including DNA, RNA, and various proteins, which further reduces the probability of resistance emerging. frontiersin.orgoup.com
While less common, fungal escape strategies from AFPs have been described, including the secretion of peptide-degrading enzymes (proteases), the alteration of cell surface charge to repel the typically cationic peptides, and the upregulation of specific efflux pumps. asm.org However, the rate at which clinically significant resistance to AFPs develops is believed to be considerably lower than that observed for conventional drugs. frontiersin.org
The following table provides a comparative overview of resistance mechanisms.
| Feature | Conventional Antifungal Drugs (Azoles, Echinocandins) | Antifungal Peptides (AFPs) |
| Primary Target | Specific enzymes (e.g., Lanosterol 14-α-demethylase, β-1,3-glucan synthase) or molecules (e.g., Ergosterol). mdpi.comnih.gov | Primarily the fungal cell membrane; some have multiple intracellular targets (DNA, proteins). frontiersin.orgoup.com |
| Primary Resistance Mechanism | Target site modification (point mutations); Overexpression of the target enzyme. jmb.or.krmdpi.com | Alteration of membrane composition; Secretion of proteases; Efflux pumps. frontiersin.orgasm.org |
| Role of Efflux Pumps | Major mechanism; Upregulation of broad-spectrum ABC and MFS transporters (e.g., Cdr1, Mdr1). nih.govnih.gov | A described mechanism, but its overall contribution appears less significant compared to conventional drugs. asm.org |
| Speed of Action | Generally slower, acting on metabolic or biosynthetic pathways. mdpi.com | Often rapid, causing physical disruption of cell structures. asm.org |
| Likelihood of Resistance | High; Resistance is a major clinical problem. mdpi.comoup.com | Considered low due to multi-target and non-specific membrane action. frontiersin.orgasm.org |
| Evolutionary Constraint | Target sites can mutate without lethal consequences for the fungus. nih.gov | The primary target, the cell membrane, is highly conserved and evolves slowly. nih.gov |
Research Strategies to Mitigate this compound Resistance Development
The inherent advantages of antifungal peptides, particularly their lower propensity to induce resistance, have spurred research into strategies that can preserve their efficacy and overcome potential resistance mechanisms. These strategies focus on enhancing peptide activity, creating novel peptide-based therapeutics, and combining them with other agents.
Combination Therapy A prominent strategy is the use of AFPs in combination with conventional antifungal drugs. This approach can produce synergistic effects, where the combined activity is greater than the sum of the individual agents. jmb.or.kr For example, AFPs can permeabilize the fungal membrane, facilitating the entry of a conventional drug like fluconazole (B54011), thereby restoring its efficacy against a resistant strain. dovepress.com The combination of nikkomycin (B1203212) Z with echinocandins has been suggested to improve efficacy against Aspergillus fumigatus. mdpi.com This not only enhances the therapeutic effect but may also reduce the likelihood of resistance developing to either agent. asm.org
Rational Peptide Design and Synthetic Peptides Advances in biotechnology and computational biology allow for the rational design of synthetic peptides with improved characteristics. nih.gov Researchers can modify natural peptide sequences to enhance their stability, increase their antifungal potency, and reduce potential toxicity. nih.gov
Proline-Modification: A study on synthetic RWn series peptides demonstrated that incorporating proline residues could significantly reduce toxicity to mammalian cells while maintaining potent antifungal activity against Cryptococcus neoformans. acs.org The RW6P peptide was particularly effective, resensitizing both Candida albicans and C. neoformans to the antibiotic PEN when used in combination. acs.org
Dual-Targeting Compounds: A novel strategy involves designing compounds that have two distinct mechanisms of action. For instance, a compound designated (Gly0.8Nap0.2)20 was engineered to target both the fungal membrane and its DNA. nih.gov This dual-targeting approach was effective against a range of multidrug-resistant fungi and did not induce resistance in laboratory studies. nih.gov
Targeting Resistance and Stress Response Pathways Instead of directly killing the fungus, some strategies aim to disable its defense mechanisms. Research has shown that pathways involving molecular chaperones like Hsp90 and signaling molecules like calcineurin are crucial for fungal stress responses and the development of drug resistance. dovepress.com
Hsp90 Inhibition: Pharmacological inhibition of Hsp90 has been shown to abrogate resistance to azoles and reduce resistance to echinocandins in clinical isolates of A. fumigatus and Candida species. dovepress.com
Calcineurin Inhibition: Inhibitors of calcineurin, such as tacrolimus, can act synergistically with conventional antifungals like fluconazole and caspofungin, reversing resistance in some fungal strains. dovepress.com
Utilizing Peptide Mixtures Observations from natural ecosystems, such as attine ants that cultivate fungi, suggest that using a complex mixture of antimicrobial compounds can be a highly effective strategy to prevent resistance. royalsocietypublishing.org The ants use a combination of their own antifungal peptides and antibiotics produced by symbiotic bacteria to protect their fungal gardens. royalsocietypublishing.org This concept, known as induced synergy or collateral sensitivity, suggests that developing therapies based on mixtures of peptides or peptides combined with other antimicrobials could be a robust way to prevent the evolution of resistant fungal strains. royalsocietypublishing.org
Antifungal Peptide Engineering and Design Strategies
Rational Design Methodologies
Rational design is a knowledge-based approach to peptide engineering, where specific modifications are introduced into a peptide's amino acid sequence to enhance its desired properties. nih.gov This method relies on an understanding of the peptide's structure-activity relationship, leveraging computational tools and biophysical analyses to predict the impact of sequence alterations. nih.govresearchgate.net Rational design has been successfully utilized to improve the antifungal activity, stability, and selectivity of various AFPs. nih.gov
Beyond alanine (B10760859) scanning, substituting residues with other amino acids can fine-tune a peptide's properties. For example, introducing tryptophan residues has been shown to significantly improve the antibacterial activity of some peptides. frontiersin.org Studies on derivatives of the human cathelicidin (B612621) peptide LL-37 have demonstrated that substituting multiple basic amino acids with hydrophobic alanines can alter the activity spectrum, making the peptide more effective against specific pathogens like Staphylococcus aureus. nih.gov This targeted substitution allows for the development of peptides with tailored antimicrobial profiles.
The net positive charge and hydrophobicity of an antifungal peptide are critical determinants of its interaction with fungal membranes and, consequently, its activity. mdpi.commdpi.com Fungal membranes are typically rich in negatively charged components, which electrostatically attract cationic AMPs. mdpi.comfrontiersin.org Increasing the net positive charge, often by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine, can therefore enhance the peptide's initial binding to the fungal cell. mdpi.commdpi.com
Hydrophobicity governs the peptide's ability to insert into and disrupt the lipid bilayer of the fungal membrane. mdpi.com However, a delicate balance is required, as excessive hydrophobicity can lead to increased toxicity towards host cells and reduced antimicrobial efficacy. mdpi.commdpi.com Generally, a hydrophobicity of around 40-50% is considered optimal for many AMPs. mdpi.commdpi.com Rational design strategies aim to optimize this charge/hydrophobicity balance. For example, in the design of γ-core peptide derivatives from the Penicillium chrysogenum antifungal protein (PAF), increasing the net charge and hydrophilicity led to enhanced antifungal effects against Candida albicans without causing hemolysis. nih.gov Similarly, a series of designed peptides with the repeating unit [KX]n (where X is an aliphatic or aromatic residue) were synthesized to systematically vary charge and hydrophobicity, leading to the identification of [KI]4-NH2 as a potent, broad-spectrum antimicrobial with low toxicity. nih.gov
| Peptide Derivative | Parent Peptide | Key Modification(s) | Impact on Antifungal Activity | Reference |
| CGA-N12 | CGA-N46 | Truncation and property prediction | Higher antifungal activity, reduced hemolytic activity | nih.gov |
| Optimized γ-core peptide | PAF γ-core | Increased net charge and hydrophilicity | Enhanced antifungal effect against Candida albicans | nih.gov |
| dHP3-84 | hylin-Pul3 | Optimized cationicity and amphipathicity | 4-fold reduction in MIC against K. pneumoniae | mdpi.com |
| [KI]4-NH2 | De novo design | Varied charge and hydrophobicity | Potent activity against Gram-positive/negative bacteria and fungi | nih.gov |
Another innovative design strategy involves the creation of tandem repeats and hybrid peptides. Expressing multiple copies of an AMP gene in tandem can significantly increase the production yield of the desired peptide. frontiersin.org This method, known as tandem multimeric expression, results in the production of several AMP units linked together, which can then be cleaved into individual active peptides. frontiersin.org From a design perspective, creating peptides with tandem repeats of a specific motif can enhance antimicrobial activity. For example, a rationally designed peptide containing two leucine-rich repeats (LRR-2) showed significantly higher antibacterial activity compared to a peptide with only one LRR motif, which was attributed to the formation of a stable α-helical structure. researchgate.net
Hybrid peptides are engineered by combining sequences from two or more different parent peptides, aiming to merge their advantageous properties, such as high potency and low toxicity. mdpi.com A well-known example is the cecropin (B1577577) A-melittin hybrid, which was designed to harness the antimicrobial power of melittin (B549807) while mitigating its cytotoxicity by incorporating elements of cecropin A. mdpi.com Another example is the PA13 peptide, a rationally designed hybrid inspired by cathelicidin and aurein, which has reported activity against Pseudomonas aeruginosa. mdpi.com This approach allows for the creation of novel peptides with unique combinations of features that are not found in nature.
Linear peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. Cyclization, the process of forming a covalent bond between the peptide's N- and C-termini (head-to-tail) or between the N-terminus and a side chain, or between two side chains, is a powerful strategy to enhance peptide stability. mdpi.comresearchgate.net Cyclic peptides, such as cyclotides, often exhibit exceptional resistance to enzymatic degradation. mdpi.com Beyond stability, cyclization can also lock the peptide into a bioactive conformation, potentially increasing its activity and selectivity. mdpi.comresearchgate.net For instance, backbone-cyclized dimers of KR-12, a fragment of the human peptide LL-37, showed an 8-fold increase in fungicidal activity against Candida albicans compared to the linear monomer. nih.govfrontiersin.org However, cyclization does not always lead to improved activity; in some cases, linear dimers have shown better antifungal performance than their cyclized counterparts. frontiersin.org
Other backbone modifications include the incorporation of non-natural D-amino acids or the N-methylation of the peptide backbone. mdpi.comfrontiersin.org Since proteases are stereospecific for L-amino acids, replacing them with their D-enantiomers can significantly increase resistance to proteolytic breakdown. mdpi.com These modifications can alter the peptide's conformation and, consequently, its interaction with fungal membranes. researchgate.net
| Engineered Peptide | Parent Peptide | Modification Strategy | Outcome | Reference |
| Cyclic KR-12 dimer | KR-12 (from LL-37) | Backbone cyclization and dimerization | 8-fold increased fungicidal activity against C. albicans | nih.govfrontiersin.org |
| LRR-2 | De novo design | Tandem repeat of Leucine-Rich Repeat motif | Enhanced antibacterial activity and stability | researchgate.net |
| PA13 | Cathelicidin and Aurein | Hybrid peptide design | Active against P. aeruginosa | mdpi.com |
Tandem Repeats and Hybrid Peptides
Combinatorial Library Approaches
In contrast to the hypothesis-driven nature of rational design, combinatorial approaches involve the generation and screening of vast libraries of peptide variants to identify candidates with desired properties. oup.com This strategy allows for the exploration of a much larger sequence space than is feasible with rational design alone.
Phage display is a powerful combinatorial technique used to discover novel peptides with high affinity and specificity for a target molecule. google.comcreative-diagnostics.com The technology involves inserting a library of random DNA sequences into a bacteriophage gene encoding a coat protein. nih.gov This results in a diverse library of phages, each displaying a unique peptide on its surface while carrying the corresponding genetic information inside. creative-diagnostics.comnih.gov
This library can then be screened against a target, such as whole fungal cells or a specific fungal protein. google.complos.org Phages that bind to the target are isolated, amplified, and sequenced to identify the peptide responsible for the interaction. google.comcreative-biolabs.com This method has been successfully used to identify peptides that bind specifically to pathogenic fungi like Phytophthora and Candida albicans. google.complos.org For instance, a phage display screen against C. albicans cells led to the identification of short peptide sequences that could distinguish C. albicans from other related species and even bind to specific morphological forms like hyphae. plos.org These identified peptides can then be synthesized and tested for their antifungal activity, providing novel lead compounds for further development. google.com
Synthetic Peptide Libraries
Synthetic peptide libraries are vast collections of peptides that can be systematically screened to identify novel antifungal agents. This high-throughput approach allows for the rapid evaluation of numerous peptide sequences.
One strategy involves creating libraries based on fragments of known immunomodulatory and antimicrobial peptides. For instance, libraries of analogs of the host-defense peptide rigin (B1295069) have been constructed. mdpi.comnih.govresearchgate.net This was achieved by synthesizing smaller fragments with customizable hydroxyproline (B1673980) units, which could be selectively modified to create diverse side chains and N-substituents. mdpi.comnih.govresearchgate.net These fragments were then combined in a combinatorial fashion to generate a large library of rigin analogs. mdpi.comnih.gov This method led to the identification of N-substituted and lateral-chain protected analogs with potent antifungal activity, a characteristic not observed in the natural peptide. mdpi.comnih.govresearchgate.net
Another approach utilizes D-amino acids to enhance peptide stability against proteases. A synthetic combinatorial library of D-amino acid hexapeptides was iteratively evaluated to identify sequences with broad-spectrum activity against phytopathogenic fungi. apsnet.org This process identified a hexapeptide and a pentapeptide that were effective against several fungal species. apsnet.org The use of site-selective modification with "customizable units" like serine or hydroxyproline allows for the creation of large libraries from a few parent peptides, saving significant time and resources compared to traditional synthesis methods. mdpi.com
| Peptide/Analog Library | Methodology | Key Finding | Reference |
| Rigin Analogs | Combinatorial synthesis using selectively modified fragments with hydroxyproline units. | Identified N-substituted and protected analogs with potent antifungal activity not present in the natural peptide. mdpi.comnih.govresearchgate.net | |
| D-amino acid hexapeptides | Iterative evaluation of a synthetic combinatorial library. | Identified a hexapeptide (FRLKFH) and a pentapeptide (FRLHF) with broad-spectrum activity against phytopathogenic fungi. apsnet.org |
De Novo Design Approaches
De novo design involves the creation of entirely new peptide sequences with desired properties, rather than modifying existing ones. This approach is often guided by fundamental principles of protein structure and function.
A key strategy in de novo design is to create amphipathic helical peptides, where hydrophobic and basic residues are segregated on opposite faces of the helix. frontiersin.org This structure is crucial for interacting with and disrupting fungal membranes. pnas.org One study designed a series of peptides with a specific repeating pattern of "BBHBBHHBBH," where 'B' is a basic residue and 'H' is a hydrophobic residue. frontiersin.org This pattern resulted in peptides with excellent activity against a wide range of plant pathogenic fungi. frontiersin.org
The spatial arrangement of charged residues is a critical factor. By systematically altering this arrangement, researchers can fine-tune the antimicrobial efficacy. frontiersin.org Furthermore, modifications such as adding a long acyl chain to the N-terminus of a designed peptide have been shown to enhance its protective effects in plants. frontiersin.org Deep learning has also been employed to guide the de novo design of self-assembling antimicrobial peptides, integrating non-natural amino acids to improve self-assembly and predict the functional activity of the resulting materials. nih.gov This approach has led to the development of a peptide that shows therapeutic efficacy against intestinal bacterial infections in animal models. nih.gov
| Designed Peptide | Design Principle | Notable Characteristic | Reference |
| pepD and variants | Amphipathic helical peptides with a "BBHBBHHBBH" charge pattern. | Displayed broad-spectrum fungicidal activity against important plant pathogens. frontiersin.org | |
| Self-assembling peptides | Deep learning-guided design incorporating non-natural amino acids. | Formed nanofibrous structures on bacterial membranes and showed biofilm eradication capabilities. nih.gov |
Computational and In Silico Design Techniques
Computational and in silico methods have become indispensable for accelerating the design and screening of antifungal peptides. These techniques use computer simulations and modeling to predict the properties and activities of peptides before they are synthesized and tested in the laboratory, saving considerable time and resources. shu.edu
These methods range from template-based modeling and docking simulations to sequence-based prediction. nih.gov For example, an in silico approach was used to design new peptides based on the sequences of three known anti-Candida peptides: K10S, D5A, and N1A. nih.gov By aligning these sequences and making specific amino acid substitutions, researchers identified novel peptides with enhanced in vitro activity against Candida albicans compared to the parent peptide. nih.gov Another innovative in silico design methodology, AntiFungiPept, utilizes a quantitative metric called the antifungal index (AFI) to guide the design process through segmentation, single-point mutations, and global optimization. acs.org This method successfully generated 23 peptides with significant antifungal activity out of 28 synthesized. acs.org
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net In the context of antifungal peptides, QSAR models relate peptide descriptors (numerical representations of their physicochemical properties) to their antifungal potency. nih.gov
These models are built using datasets of peptides with known antifungal activities. nih.gov The peptide structures are characterized by descriptors related to properties like hydrophobicity, charge, and amino acid composition. researchgate.netnih.gov For instance, a large-scale QSAR study was conducted to understand the bioactivities of host defense peptides. dntb.gov.ua Another study established an effective QSAR protocol for screening over three million candidate peptides, which integrated a classification model to distinguish between antifungal and non-antifungal peptides, and four activity prediction models for specific fungal species. nih.gov This approach is significantly faster than traditional experimental screening. nih.gov
The predictive power of QSAR models is evaluated using statistical metrics such as the coefficient of determination (R²) and the correlation coefficient (R). For example, a QSAR model for activity against C. albicans showed an excellent linear relationship with a correlation coefficient (R) of 0.93. nih.gov
Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for designing and predicting the efficacy of antifungal peptides. researchgate.netplos.org These algorithms can analyze vast datasets of peptide sequences and identify complex patterns that are not apparent through simple analysis. plos.org
Various ML algorithms are employed, including deep learning, transfer learning, and different classifiers, to predict antifungal activity based on sequence features. plos.orgresearchgate.net These models are trained on large, curated datasets of known antifungal and non-antifungal peptides. frontiersin.org For instance, a machine-learning based framework called AFP-MVFL was developed using a multi-view feature learning strategy to capture diverse peptide characteristics, achieving a high accuracy of 97.9%. mdpi.com
Support Vector Machine (SVM) is a supervised machine learning algorithm widely used for classification tasks, including the prediction of antifungal peptides. frontiersin.orgworldscientific.com SVM models aim to find an optimal hyperplane that separates data points of different classes (e.g., antifungal vs. non-antifungal).
In several studies, SVM-based models have demonstrated high accuracy in predicting AFPs. One model, using amino acid composition as features, achieved a maximum accuracy of 88.78% on a training dataset and 83.33% on an independent validation dataset. frontiersin.orgresearchgate.net Another study, which used Chou's pseudo amino acid composition (PseAAC) to represent peptide sequences, developed an SVM classifier that predicted AFPs with an accuracy of 94.76%. worldscientific.comresearchgate.net The performance of SVM models can be fine-tuned by optimizing hyperparameters and using different kernel functions to handle non-linear relationships in the data. nih.govresearchgate.net
| SVM Model Feature | Dataset | Training Accuracy (%) | Validation/Independent Accuracy (%) | Reference |
| Amino Acid Composition | Antifp_Main | 88.78 | 83.33 | frontiersin.orgresearchgate.net |
| Binary Profile (N15C15) | Antifp_Main | 84.88 | 84.64 | frontiersin.org |
| Chou's PseAAC | - | - | 94.76 | worldscientific.comresearchgate.net |
| Antifungal Classification | Data set 1 (5775 AFPs, 5775 negative) | 91.0 (mean accuracy) | - | nih.gov |
Random Forest (RF) is another powerful machine learning algorithm used for both classification and regression. It operates by constructing a multitude of decision trees during training and outputting the class that is the mode of the classes of the individual trees. researchgate.net
RF classifiers have been successfully applied to identify antifungal peptides with high accuracy. researchgate.netagasr.org One study developed a model named Antifp SRF, which used statistical moments as features and an RF classifier as the predictor. researchgate.net This model achieved impressive accuracies of 95.73% and 97.01% on two different independent test datasets. researchgate.netagasr.org The robustness of RF models makes them well-suited for handling large and complex biological datasets. researchgate.net When compared with other classifiers like K-nearest neighbor (KNN), Random Forest often demonstrates superior performance in predicting antifungal peptides based on various feature encodings like amino acid composition (AAC) and dipeptide composition (DPC). xisdxjxsu.asia
| Model/Classifier | Dataset | 10-fold Cross-Validation Accuracy (%) | Independent Test Accuracy (%) | Reference |
| Antifp SRF (Random Forest) | Antifp Main | 97.4 | 95.73 | researchgate.netagasr.org |
| Antifp SRF (Random Forest) | Antifp DS1 | 97.3 | 97.01 | researchgate.netagasr.org |
| Random Forest (with DPC features) | - | - | 87.49 | xisdxjxsu.asia |
Machine Learning and Artificial Intelligence Algorithms for Prediction and Optimization
Deep Learning Models
Deep learning, a subset of machine learning, has emerged as a powerful tool for accelerating the discovery and design of novel antifungal peptides (AFPs). nih.gov These models can automatically learn complex patterns and features from vast datasets of peptide sequences, overcoming the limitations of traditional experimental methods which are often time-consuming and costly. nih.govplos.org By analyzing relationships between peptide sequences and their antifungal functions, deep learning algorithms can predict the antifungal potential of new sequences with high accuracy. plos.org
Several deep learning models have been specifically developed for AFP prediction. For instance, AFP-MFL is a novel model that uses multi-view feature learning from peptide sequences alone to predict antifungal activity. oup.com Another model, AFPs-Mv-BiTCN, employs multiview learning and bidirectional temporal convolutional networks for improved AFP prediction. nih.gov A model named Deep-AFPpred utilizes the concept of transfer learning with a 1D Convolutional Neural Network-Bidirectional Long Short-Term Memory (1DCNN-BiLSTM) architecture. oup.com This model, pretrained on millions of protein sequences, achieved approximately 96% precision on validation data and 94% on test data, demonstrating its potential for identifying novel AFPs for laboratory synthesis and testing. oup.com
Researchers have also developed methods that combine deep learning with other computational techniques. One such approach, Deep Learning-Quantitative Structure‒Activity Relationship Empirical Screening (DL-QSARES), integrates deep learning with QSAR to design new AFPs. nih.gov This method generates candidate peptides and then uses natural language processing models and QSAR to screen for the most promising ones. nih.gov
The application of deep learning extends to generating entirely new peptide sequences. By training a model on known active peptides, it can be used in reverse to generate sequences with a high predicted probability of antifungal activity. sciforum.net This approach has the potential to significantly expand the pool of candidate AFPs for therapeutic development.
Examples of Deep Learning Models for this compound Discovery
| Model Name | Key Technique | Reported Performance/Application | Reference |
|---|---|---|---|
| Deep-AFPpred | Transfer Learning with 1DCNN-BiLSTM | Achieved ~96% precision on validation data and ~94% on test data. Used to identify novel AFPs in fungal proteins. | oup.com |
| TCN-AFPpred | Temporal Convolutional Network (TCN) with Transfer Learning | Predicts AFPs with 94% accuracy and precision. Identified potent AFPs in Histatin and Snakin proteins. | nih.govresearchgate.net |
| AFP-MFL | Multi-view Feature Learning | Predicts AFPs based solely on peptide sequences without structural information. | oup.com |
| AFPs-Mv-BiTCN | Multiview Learning and Bidirectional Temporal Convolutional Networks | Designed for enhanced prediction of antifungal peptides. | nih.gov |
| DL-QSARES | Deep Learning combined with Quantitative Structure-Activity Relationship (QSAR) | A de novo design method that generated peptides with MICs of <10 µg mL-1 against pathogenic fungi. | nih.gov |
Neural Networks
Artificial Neural Networks (ANNs) form the foundation of many deep learning models used in this compound research. sciforum.net These networks are composed of interconnected layers of nodes, or "neurons," that process information, mimicking the human brain to identify subtle patterns in data. plos.orgsciforum.net In the context of AFPs, neural networks analyze peptide sequences to predict their antifungal activity. sciforum.net
Different neural network architectures are employed for this purpose. Convolutional Neural Networks (CNNs) are particularly effective at extracting local patterns and structural features from sequence data. plos.orgsciforum.net Recurrent Neural Networks (RNNs), including a specialized variant called Long Short-Term Memory (LSTM), are adept at capturing sequential dependencies and long-range interactions within the peptide sequence. plos.orgsciforum.net
Another approach involves converting the physicochemical properties of peptides into signal images, which are then fed into a deep learning neural network. plos.org This method demonstrated a significant improvement in prediction accuracy, reaching 92.9% compared to 74% when using the physicochemical attributes directly as input for a standard neural network. plos.org These advanced neural network models provide a robust framework for both identifying and designing potent antifungal peptides. plos.orgsciforum.net
Bioinformatics Tools and Databases for this compound Discovery and Analysis
The computational design and analysis of antifungal peptides are heavily reliant on specialized bioinformatics databases and tools. nih.gov These resources provide the foundational data needed to train predictive models and offer platforms for analyzing peptide characteristics. nih.govresearchgate.net
Databases are curated collections of experimentally validated antimicrobial peptides, including those with specific antifungal activity. They contain crucial information such as amino acid sequences, source organisms, physicochemical properties, and biological activity. researchgate.netmdpi.com This information is essential for developing machine learning classifiers and for guiding the rational design of new peptides. nih.gov
Several key databases serve the antimicrobial peptide research community:
Key Databases for this compound Research
| Database Name | Description | Focus/Features | Reference |
|---|---|---|---|
| Antimicrobial Peptide Database (APD) | One of the earliest and most comprehensive databases of AMPs from all six kingdoms of life. | Contains sequences, activities, and structural information. Manually curated from literature. | researchgate.net |
| dbAMP | A comprehensive database that includes information on AMP sequences, activities, and post-translational modifications. | Offers analytical tools and data on peptides designed from proteomic and transcriptomic data. AFPs account for ~14.31% of entries. | mdpi.comoup.com |
| Collection of Anti-Microbial Peptides (CAMP) | A database of sequences and structures for both natural and synthetic AMPs. | Provides dedicated prediction tools for natural and synthetic peptides, sequence alignment, and pattern-based searching. | bicnirrh.res.in |
| PlantAFP | A specialized database focusing on antifungal peptides derived from plants. | Provides tools like BLAST search and peptide mapping specific to plant-derived AFPs. | nih.govresearchgate.net |
| DRAMP | A database containing over 20,000 synthetic and natural AMPs. | General purpose AMP database. | asm.org |
Alongside these databases, various bioinformatics tools are used for prediction and analysis. Web-based prediction servers, such as PhytoAFP and TCN-AFPpred, allow researchers to input protein sequences to identify potential AFPs. nih.govnih.gov The PhytoAFP server, for example, not only predicts antifungal activity but also includes a module for generating and analyzing mutants to design improved therapeutic peptides. nih.gov Other tools focus on calculating important physicochemical properties like hydrophobicity, net charge, and amphipathicity, which are critical determinants of antifungal function. researchgate.net
Molecular Dynamics Simulations and Docking Studies
Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of antifungal peptides at an atomic level. asm.orgnih.gov These simulations model the interactions between a peptide and its environment, most commonly a fungal cell membrane mimic, over time. asm.org By simulating the physical movements of atoms and molecules, MD can help elucidate the mechanisms of action, stability, and structure-function relationships of AFPs. asm.orgoup.com
A primary application of MD simulations in AFP research is to study how these peptides interact with and disrupt lipid bilayers. asm.orgnih.gov Since the fungal membrane is a common target, simulations can reveal how an AFP's structure, such as its alpha-helical or beta-sheet content, influences its membrane-disrupting activity. asm.org For instance, simulations can track the insertion of a peptide into a membrane, the formation of pores, and other disruptive events that lead to fungal cell death. biorxiv.org
MD simulations are also used to assess the stability of newly designed peptides. oup.com After a potential AFP is designed using methods like deep learning, its 3D structure can be predicted (e.g., using AlphaFold2) and then subjected to MD simulations to verify its structural stability in a simulated biological environment. oup.com Peptides that maintain a stable secondary structure in simulations are considered more promising candidates for wet-lab synthesis and testing. oup.com
Docking studies, which are often used in conjunction with MD, predict the preferred orientation of a peptide when it binds to a specific target on the fungal cell. This helps in understanding the binding affinity and interaction patterns. The combination of these computational approaches allows for a detailed, molecular-level understanding of how AFPs function, guiding the design of peptides with optimized activity and stability. oup.complos.org
Evolutionary Algorithms for Peptide Optimization
Evolutionary algorithms, also known as genetic algorithms (GAs), are optimization techniques inspired by the process of natural selection. frontiersin.orgresearchgate.net These algorithms are used to iteratively improve and optimize this compound sequences to enhance their desired properties, such as antimicrobial potency. frontiersin.orgnih.gov
The process begins with an initial population of peptide sequences, which can be based on a known, moderately active peptide. nih.gov The algorithm then introduces variations into these sequences through operations that mimic natural evolution, such as mutations (randomly changing amino acids) and crossovers (recombining parts of different peptide sequences). frontiersin.org
Each newly generated peptide sequence is evaluated by a "fitness function." plos.orgfrontiersin.org This function is a model, often based on machine learning or QSAR, that predicts the antifungal activity of the peptide. frontiersin.org Sequences that are predicted to be more active (i.e., have a higher fitness score) are selected to "survive" and become the "parents" for the next generation of peptides. frontiersin.orgresearchgate.net Peptides with lower fitness scores are eliminated. frontiersin.org
This cycle of variation, evaluation, and selection is repeated over many generations. frontiersin.orgnih.gov Through this directed evolution process, the algorithm explores the vast chemical space of possible peptide sequences to converge on candidates with significantly improved antifungal activity. nih.gov One study successfully used a combination of a genetic algorithm, machine learning, and experimental testing to evolve a temporin peptide. After three rounds of optimization, they generated peptides with up to a 160-fold increase in antibacterial activity compared to the starting peptide, highlighting the power of this approach for discovering highly potent antimicrobial agents. nih.gov
Biorefinery and Production Methodologies for Antifungal Peptides
The successful translation of engineered antifungal peptides from computational design to practical application hinges on efficient and scalable production methods. While chemical synthesis is an option, it can be expensive, particularly for larger peptides. frontiersin.org Biorefinery approaches, utilizing biological systems, offer a cost-effective and scalable alternative for manufacturing these therapeutic molecules. remedypublications.com
Recombinant Expression Systems
Recombinant DNA technology is the cornerstone of modern peptide production. remedypublications.com This methodology involves introducing the gene that codes for a specific this compound into a host organism, which then manufactures the peptide. Escherichia coli is the most commonly used host system due to its rapid growth, well-understood genetics, and high expression levels. frontiersin.orgremedypublications.com
A significant challenge in producing AFPs within a host organism is the peptide's inherent toxicity; the AFP can kill the very host designed to produce it. remedypublications.com To overcome this, a common strategy is to produce the AFP as a fusion protein. remedypublications.com The AFP gene is linked to the gene of a larger, benign protein (a fusion partner), such as thioredoxin. remedypublications.com This fusion protein is typically inactive and non-toxic to the host. It also protects the AFP from being degraded by the host's own enzymes. remedypublications.com
After the fusion protein is expressed and purified, the AFP must be cleaved from its fusion partner. frontiersin.org This is often achieved using chemical agents like cyanogen (B1215507) bromide (CNBr), which cleaves at methionine residues, or specific enzymes. frontiersin.org The choice of fusion partner and cleavage method is critical as it affects the final yield of the active peptide. frontiersin.org
Besides bacteria, other expression systems like the yeast Pichia pastoris are also used. mdpi.com Yeast systems have the advantage of being able to perform post-translational modifications, which can be crucial for the proper folding and biological function of some peptides. mdpi.com The development of robust recombinant expression systems is a critical step in making antifungal peptides widely accessible for therapeutic and agricultural applications. mdpi.comfrontiersin.org
Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide synthesis and has been instrumental in the development and modification of antifungal peptides. hilarispublisher.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. hilarispublisher.comunirioja.es The process begins with the first amino acid anchored to the resin, after which cycles of deprotection (removing a temporary chemical group from the amino end) and coupling (forming a peptide bond with the next protected amino acid) are repeated until the desired sequence is assembled. hilarispublisher.comacs.org High concentrations of reagents can be used to drive these reactions to completion. unirioja.es Once the sequence is complete, the peptide is chemically cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC). hilarispublisher.comshu.edu
The most prevalent method is the fluorenylmethyloxycarbonyl (Fmoc) SPPS, which is favored for its versatility and the availability of high-quality building blocks at a low cost. frontiersin.org SPPS is not only used for producing linear peptides but also for creating more complex structures like cyclic peptides. nih.gov For instance, researchers have successfully synthesized a range of antifungal peptides using SPPS, including novel sequences discovered through in silico design, such as DvAMP and MR-22. acs.org Other examples include the FQ15 and FG10 peptides, which were synthesized to target Cryptococcus neoformans. shu.edu The technique has also been employed to create bioconjugates, such as the Fc-RP1 peptide, which combines the antimicrobial peptide RP1 with ferrocene (B1249389) to enhance its antifungal activity. nih.gov
The power of SPPS lies in its efficiency and adaptability. It allows for the rapid production of peptides with high purity and homogeneity, which is crucial for therapeutic development. hilarispublisher.com Furthermore, the methodology is highly amenable to automation and the creation of peptide libraries, where numerous variations of a peptide can be synthesized simultaneously to screen for improved activity and selectivity. hilarispublisher.comamericanpeptidesociety.org
Despite its widespread use, SPPS has several limitations. The process can be hampered by heterogeneous reaction conditions on the solid support, leading to issues like incomplete reactions or the formation of side products. unirioja.escreative-peptides.com The synthesis of certain "difficult" sequences, particularly those prone to aggregation, can be challenging. americanpeptidesociety.org A significant drawback is the extensive use of hazardous and expensive reagents and solvents, which generates considerable chemical waste and increases production costs. brieflands.comresearchgate.net Moreover, the loading capacity of the resin can limit the scalability of the process for very large-scale production. americanpeptidesociety.org
Table 1: Advantages and Disadvantages of Solid-Phase Peptide Synthesis (SPPS) for Antifungal Peptides
| Advantages | Disadvantages |
|---|---|
| Speed and Efficiency: Rapid synthesis cycles and amenability to automation. unirioja.esamericanpeptidesociety.org | Chemical Waste: Generates large volumes of hazardous solvent and reagent waste. brieflands.comresearchgate.net |
| High Purity: Allows for easy washing steps, leading to high-purity final products. hilarispublisher.com | Cost: Use of expensive protected amino acids, resins, and reagents increases overall cost. brieflands.com |
| Versatility: Can be used to synthesize a wide range of peptides, including modified and cyclic versions. frontiersin.orgnih.gov | Scalability Issues: Resin loading capacity can be a limiting factor for large-scale industrial production. americanpeptidesociety.org |
| Library Synthesis: Well-suited for the parallel synthesis of peptide libraries for screening purposes. hilarispublisher.com | Side Reactions: Complex sequences or reaction conditions can lead to unwanted side reactions and impurities. unirioja.escreative-peptides.com |
| Ease of Use: The chemistry is straightforward, involving repetitive cycles of coupling and deprotection. unirioja.es | "Difficult" Sequences: Peptides prone to aggregation can be challenging to synthesize effectively. americanpeptidesociety.org |
Cell-Free Synthesis
Cell-Free Synthesis (CFS), also known as cell-free protein synthesis (CFPS), has emerged as a powerful platform for the rapid production and engineering of proteins, including antifungal peptides. nih.govmdpi.com This in vitro technology utilizes cellular machinery for transcription and translation without the use of living cells. nih.gov The system is typically prepared from crude cell extracts (lysates), often from Escherichia coli, which contain all the necessary enzymes, ribosomes, and factors for protein synthesis. mdpi.comresearchgate.net Alternatively, reconstituted systems can be built from purified components. mdpi.com The open nature of the CFS environment allows for direct control over reaction conditions and the addition of specific components, such as non-canonical amino acids or chaperones to aid in protein folding. mdpi.comresearchgate.net
A key advantage of CFS is its ability to produce peptides that may be toxic to host cells, a common issue with antimicrobial peptides when expressed in vivo. researchgate.netfrontiersin.org The absence of a cell wall barrier facilitates faster synthesis and easier purification of the final product. tandfonline.com This makes CFS an ideal platform for high-throughput screening and prototyping, as it can quickly generate and test numerous peptide variants from linear DNA templates, often generated by PCR. mdpi.comnih.gov For example, CFS has been used to produce thousands of variants of the antimicrobial peptide salivaricin B to identify mutants with enhanced activity. mdpi.com The technology is also capable of producing complex natural products, such as non-ribosomal peptides, by expressing the large "mega" enzymes responsible for their synthesis. frontiersin.orgtandfonline.com
However, the CFS platform is not without its challenges. Standard batch reactions are often of short duration due to the depletion of energy sources and the accumulation of inhibitory byproducts. tandfonline.com While lysate-based systems are robust, they can be less defined than reconstituted systems, and achieving high yields often requires significant optimization of factors like magnesium concentration and temperature. frontiersin.org Furthermore, while prokaryotic systems like those from E. coli are common, they lack the machinery for complex post-translational modifications (PTMs) like glycosylation, which can be important for the function of some eukaryotic peptides. mdpi.comtandfonline.com Eukaryotic cell-free systems can perform these modifications but are generally more complex and may have lower yields. mdpi.com
Table 2: Advantages and Disadvantages of Cell-Free Synthesis (CFS) for Antifungal Peptides
| Advantages | Disadvantages |
|---|---|
| Toxic Peptide Production: Bypasses cellular toxicity issues common with antimicrobial peptides. researchgate.netfrontiersin.org | Reaction Duration: Batch mode reactions can be short-lived due to resource depletion and byproduct inhibition. tandfonline.com |
| Speed and High-Throughput: Enables rapid prototyping and screening of peptide libraries from DNA templates. mdpi.comnih.gov | Yield Optimization: Achieving high yields often requires extensive optimization of reaction conditions. frontiersin.org |
| Open Environment: Allows for direct control and modification of the synthesis reaction (e.g., adding non-canonical amino acids). mdpi.com | Post-Translational Modifications (PTMs): Standard prokaryotic systems lack machinery for complex PTMs found in eukaryotic peptides. mdpi.comtandfonline.com |
| Simplified Purification: Absence of cell membranes simplifies the purification process compared to in vivo methods. tandfonline.com | Cost of Reagents: The cost of nucleotides, enzymes, and other reagents can be a limiting factor. |
| Versatility: Can produce a wide range of products, from small peptides to large, complex enzymes. nih.govfrontiersin.org | System Complexity: Reconstituted systems are well-defined but complex and costly to prepare. mdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| AP10W |
| Bacillomycin (B12659051) F |
| Caspofungin |
| Cecropin A |
| Cecropin P1 |
| CGA-N9 |
| Colistin (B93849) |
| Daptomycin |
| Dermaseptin |
| DvAMP |
| Fc-RP1 |
| FG10 |
| FQ15 |
| H10 |
| Histatin 5 |
| Iturin A |
| Lactoferricin (B1576259) |
| LL-37 |
| Magainin |
| Melittin |
| MR-22 |
| Nikkomycin (B1203212) |
| P113 |
| Polymyxins |
| Psd1 |
| RP1 |
| Salivaricin B |
| Temporin G |
| Thanatin |
Methodologies for Antifungal Peptide Research
In Vitro Antifungal Activity Assays
In vitro assays are fundamental for the initial screening and characterization of antifungal peptides. These assays provide quantitative data on the potency of a peptide against various fungal forms.
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is a cornerstone metric in antifungal susceptibility testing, defining the lowest concentration of a peptide that prevents the visible growth of a fungus. scispace.comfrontiersin.org The most common method for determining the MIC of antifungal peptides is the broth microdilution assay, often following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as the M27-A3 protocol for yeasts and M38-A2 for filamentous fungi. scispace.comnih.govfrontiersin.org
The procedure involves preparing serial twofold dilutions of the peptide in a liquid growth medium, such as RPMI-1640, within the wells of a 96-well microplate. researchgate.netjove.comnih.gov A standardized inoculum of fungal cells (e.g., 0.5–2.5 x 10³ CFU/mL for Cryptococcus neoformans or 1-5 x 10⁶ cells/mL for Candida species) is then added to each well. frontiersin.orgdovepress.com The plates are incubated at a controlled temperature (typically 35°C or 37°C) for a specified period (24 to 72 hours). scispace.comdovepress.com Following incubation, the MIC is determined by visual inspection for the absence of growth or by measuring the optical density (OD) at a specific wavelength (e.g., 492 nm or 630 nm). dovepress.comnih.gov For some antifungals, the MIC is defined as the concentration causing at least a 50% or 80% reduction in growth compared to a drug-free control. frontiersin.orgdovepress.com
Several factors can influence MIC results, including the choice of growth medium, inoculum size, and the type of microplate used, as some peptides can bind to plastic surfaces. nih.govtiho-hannover.de
Table 1: Example MIC Values of Antifungal Peptides against Candida Species
| Peptide | Fungal Species | MIC (µg/mL) | Source |
|---|---|---|---|
| hBD-3 | Candida auris | 3.125 - 12.5 | scispace.com |
| MCh-AMP1 | Candida albicans ATCC 10231 | 16 | frontiersin.org |
| Cecropin (B1577577) | Candida albicans | 0.9 | mdpi.com |
| AMP-17 | Cryptococcus neoformans | 4 - 16 | dovepress.com |
Minimum Fungicidal Concentration (MFC) Determination
While the MIC indicates growth inhibition (fungistatic activity), the Minimum Fungicidal Concentration (MFC) determines the lowest peptide concentration required to kill a specified percentage (typically ≥99.9%) of the initial fungal inoculum. frontiersin.orgportlandpress.com This assay is a critical next step after an MIC test to distinguish between fungistatic and fungicidal activity. nih.gov
The MFC is determined by subculturing aliquots from the wells of the MIC plate that show no visible growth. nih.gov A small volume (e.g., 10-100 µL) from each clear well is spread onto a fresh, peptide-free agar (B569324) plate, such as Sabouraud Dextrose Agar (SDA). scispace.comportlandpress.comnih.gov These plates are then incubated for 24 to 48 hours to allow any surviving fungi to form colonies. portlandpress.com The MFC is the lowest concentration of the peptide from which no colonies grow on the subculture plate. scispace.comportlandpress.com
An MFC/MIC ratio can be calculated to further classify the peptide's activity. A ratio of ≤4 is generally considered indicative of fungicidal activity, whereas a ratio >4 suggests fungistatic activity. nih.gov
Table 2: Comparison of MIC and MFC for Selected Antifungal Peptides
| Peptide | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Source |
|---|---|---|---|---|---|
| hBD-3 | C. auris | 6.25 | 12.5 | 2 | scispace.com |
| MCh-AMP1 | C. albicans ATCC 10231 | 16 | 32 | 2 | frontiersin.org |
| Cecropin | C. albicans | 0.9 | 1.8 | 2 | mdpi.com |
Time-Kill Assays
Time-kill assays, also known as killing kinetics studies, provide dynamic information about the rate at which an antifungal peptide kills a fungal population. frontiersin.orgmdpi.com These assays are valuable for understanding the concentration-dependent and time-dependent nature of a peptide's fungicidal activity. frontiersin.org
In this method, a standardized suspension of fungal cells is treated with the peptide at specific concentrations, often multiples of the MIC (e.g., 1x MIC, 2x MIC, 4x MIC). dovepress.comnih.gov The mixtures are incubated with shaking at an appropriate temperature. dovepress.com At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours), aliquots are withdrawn, serially diluted, and plated onto agar to determine the number of viable colony-forming units (CFU/mL). dovepress.complos.org The results are typically plotted as the log₁₀ CFU/mL versus time. researchgate.net
These studies can reveal how quickly a peptide acts. For instance, the peptide Cecropin at twice its MIC was found to kill Candida albicans completely within 40 minutes. mdpi.com Similarly, the peptide MCh-AMP1 at concentrations of 32 µg/mL and 64 µg/mL killed C. albicans cells completely after 8 and 6 hours, respectively. frontiersin.org
Biofilm Inhibition and Eradication Assays
Fungal biofilms are structured communities of cells encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. dovepress.com Methodologies to assess a peptide's activity against biofilms are therefore crucial and are generally divided into two types: inhibition and eradication assays.
Biofilm Inhibition Assays: These assays, which determine the Minimum Biofilm Inhibitory Concentration (MBIC), evaluate a peptide's ability to prevent biofilm formation. Fungal inocula are added to microplate wells simultaneously with various concentrations of the peptide. frontiersin.org After an incubation period (e.g., 24-48 hours), the planktonic (free-floating) cells are washed away, and the remaining biofilm is quantified. dovepress.comfrontiersin.org Common quantification methods include crystal violet (CV) staining, which measures total biofilm biomass, and metabolic assays like the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay, which measures the metabolic activity of viable cells within the biofilm. dovepress.comscielo.br For example, the peptide PS1-3 was shown to inhibit C. albicans biofilm formation by up to 95% at a concentration of 16 μM. nih.gov
Biofilm Eradication Assays: These assays measure a peptide's ability to destroy a pre-formed, mature biofilm, determining the Minimum Biofilm Eradication Concentration (MBEC). frontiersin.org Biofilms are first allowed to form and mature in microplate wells for a set period (e.g., 24-48 hours). frontiersin.orgnih.gov The planktonic cells are then removed, and the mature biofilms are treated with various peptide concentrations for another incubation period (e.g., 24 hours). frontiersin.org The remaining viable biofilm is then quantified using methods like CV staining, XTT assay, or by counting CFUs after physically disrupting the biofilm. nih.govasm.org
Spore Germination Inhibition Assays
For many pathogenic fungi, particularly filamentous fungi like Aspergillus and rust fungi, spores are the primary infectious particles. frontiersin.orgpnas.org Assays that measure the inhibition of spore germination are therefore a key indicator of a peptide's potential to prevent the initiation of infection. frontiersin.orgfrontiersin.org
A typical spore germination inhibition assay involves spreading fungal spores (conidia) onto an agar medium or into a liquid medium containing various concentrations of the this compound. frontiersin.orgmdpi.com After an incubation period that would normally allow for germination, the samples are examined microscopically to determine the germination rate. frontiersin.orgfrontiersin.org Inhibition is quantified by comparing the percentage of germinated spores in the treated samples to that of an untreated control. mdpi.com For example, research on anti-rust fungi peptides often uses this assay, with peptide concentrations typically ranging from 0.01 to 0.1 mg/mL. frontiersin.org Studies have shown that peptides like NCR044 can potently inhibit the germination of quiescent spores of Botrytis cinerea. pnas.org
Cellular and Molecular Research Techniques
Understanding how antifungal peptides kill fungal cells requires a suite of cellular and molecular techniques. These methods help to pinpoint the peptide's specific targets and the cellular processes it disrupts. The mechanisms of action are diverse, ranging from direct physical disruption of the cell membrane to interference with intracellular targets. frontiersin.orgnih.gov
Commonly investigated mechanisms and the techniques used to study them include:
Membrane Permeabilization and Disruption: Many cationic antifungal peptides exert their initial effect by interacting with and disrupting the fungal cell membrane. asm.org This can be assessed using fluorescent dyes like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes. frontiersin.org Flow cytometry and fluorescence microscopy are used to quantify the uptake of such dyes. frontiersin.org The release of cellular components, such as ATP or potassium ions, into the supernatant can also be measured as an indicator of membrane damage. oup.com
Interaction with Cell Wall Components: Some peptides specifically target components of the fungal cell wall, such as glucans or chitin (B13524). oup.com Isothermal titration calorimetry (ITC) can be used to study the binding interactions between a peptide and purified cell wall polysaccharides like mannan (B1593421) and laminarin. up.ac.za
Induction of Reactive Oxygen Species (ROS): Peptides can induce cell death by triggering the production of endogenous ROS within the fungal cell. oup.comup.ac.za Fluorescent probes that become activated in the presence of ROS are used to detect and quantify their production via flow cytometry or microscopy.
Inhibition of Nucleic Acid or Protein Synthesis: Some peptides are internalized by the fungal cell without causing immediate membrane lysis and proceed to interfere with vital intracellular processes. frontiersin.org They may bind to DNA or RNA, inhibiting replication or transcription.
Mitochondrial Dysfunction: The disruption of mitochondrial function is another mechanism of fungal cell death. Changes in mitochondrial membrane potential can be monitored using specific fluorescent dyes. mdpi.com
Membrane Permeabilization Assays (e.g., Propidium Iodide Uptake)
A primary mechanism of action for many antifungal peptides is the disruption of the fungal cell membrane. Assays that measure membrane permeabilization are therefore fundamental in AFP research. The propidium iodide (PI) uptake assay is a widely used method. frontiersin.org PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to nucleic acids, and emits a red fluorescence. frontiersin.orgfrontiersin.org
The increase in fluorescence intensity, which can be measured by fluorescence microscopy or a spectrophotometer, correlates with the degree of membrane damage. frontiersin.orgresearchgate.net For example, studies on the peptide Cc-AFP1 showed increased red fluorescence in Aspergillus fumigatus hyphae with increasing peptide concentrations, indicating membrane integrity disruption. frontiersin.org Similarly, the peptide MCh-AMP1 induced PI uptake in Candida albicans in a concentration-dependent manner. frontiersin.orgnih.gov Another fluorescent dye, SYTOX Green, functions similarly to PI, exhibiting a significant increase in fluorescence upon binding to intracellular nucleic acids after entering cells with compromised membranes. frontiersin.org
Table 1: Examples of Membrane Permeabilization Assays in this compound Research
| Peptide | Fungal Species | Assay | Key Finding | Reference(s) |
|---|---|---|---|---|
| Cc-AFP1 | Aspergillus fumigatus | Propidium Iodide (PI) Uptake | Increased PI uptake with higher peptide concentrations, confirming membrane permeabilization. | frontiersin.org |
| MCh-AMP1 | Candida albicans | Propidium Iodide (PI) Uptake | Concentration-dependent increase in PI-positive cells, indicating membrane damage. | frontiersin.orgnih.gov |
| VRF005 | Candida albicans | Propidium Iodide (PI) Uptake | Increased cell surface roughness and PI uptake, suggesting direct translocation and membrane damage. | acs.org |
| HPA3NT3 | Candida tropicalis | SYTOX Green Uptake | Induced pore formation in the fungal membrane. | researchgate.net |
Flow Cytometry for Cell Viability and Membrane Integrity
Flow cytometry is a powerful technique for the quantitative analysis of fungal cell populations treated with AFPs. It allows for the rapid assessment of cell viability and membrane integrity on a single-cell basis. frontiersin.orgfrontiersin.org This method often utilizes fluorescent dyes like propidium iodide (PI) and thiazole (B1198619) orange (TO). nih.gov PI stains cells with compromised membranes, while TO can penetrate all cells, allowing for the differentiation between live, apoptotic, and dead cells. nih.gov
In studies of the peptide MCh-AMP1, flow cytometry analysis of C. albicans treated with the peptide showed a dose-dependent increase in the percentage of PI-positive cells, from 21.3% at a lower concentration to a higher percentage with increased dosage. frontiersin.orgnih.gov Similarly, the peptide MAF-1A's effect on C. albicans membrane integrity was quantified using flow cytometry, demonstrating its disruptive capabilities over time. nih.govresearchgate.net This high-throughput method provides robust statistical data on the effect of peptides on large cell populations. frontiersin.orgmdpi.com
Microscopy Techniques (e.g., Confocal, Electron Microscopy) for Cellular Localization and Damage
Microscopy techniques are indispensable for visualizing the interaction of antifungal peptides with fungal cells at a high resolution.
Confocal Laser Scanning Microscopy (CLSM) is used to determine the subcellular localization of fluorescently labeled peptides. mdpi.comacs.org This technique allows for the real-time visualization of peptide internalization and accumulation within fungal cells. nih.gov For instance, FITC-labeled killer peptide (KP) derivatives were observed to initially bind to the C. albicans cell wall and later penetrate the cell. mdpi.com In another study, a 13-residue peptide derived from albumin was shown to penetrate and accumulate inside C. albicans cells. unipr.it
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to observe the ultrastructural and morphological changes induced by AFPs. frontiersin.orgunipr.it SEM analysis of C. albicans treated with the peptide VRF005 revealed increased roughness on the cell surface. acs.org TEM studies have shown that peptides like Cc-AFP1 can cause significant morphological alterations, including damage to the cell membrane and membranous structures within the fungal cell. frontiersin.org These techniques provide direct visual evidence of the physical damage inflicted by the peptides.
Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq) for Fungal Stress Responses
To understand how fungi respond to the stress induced by antifungal peptides at the molecular level, researchers employ gene expression analysis techniques.
Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is used to validate and quantify the expression levels of specific genes known to be involved in stress responses. frontiersin.orgnih.gov For example, RT-qPCR was used to analyze the expression of genes encoding antimicrobial peptides and stress management proteins in Galleria mellonella in response to a fungal infection. researchgate.net
RNA-Sequencing (RNA-Seq) provides a comprehensive, genome-wide view of the fungal transcriptome in response to peptide treatment. frontiersin.orgmdpi.com This powerful technique can identify thousands of differentially expressed genes (DEGs). nih.gov A transcriptomic analysis of C. albicans treated with the peptide MAF-1A revealed the upregulation of genes associated with oxidative stress response and the downregulation of genes involved in ergosterol (B1671047) metabolism. frontiersin.org Such analyses offer deep insights into the complex cellular pathways affected by the peptide, including metabolic disruption and the activation of defense mechanisms. frontiersin.orgmdpi.com
Table 2: Gene Expression Analysis of Fungal Response to Antifungal Peptides
| Peptide | Fungal Species | Technique | Key Findings | Reference(s) |
|---|---|---|---|---|
| MAF-1A | Candida albicans | RNA-Seq, qRT-PCR | Down-regulation of ergosterol and fatty acid biosynthesis genes; Up-regulation of oxidative stress response genes. | frontiersin.org |
| MAF-1A | Candida parapsilosis | RNA-Seq, qRT-PCR | Identification of 2,439 differentially expressed genes, indicating a broad transcriptional response. | nih.gov |
| Magnolol | Alternaria alternata | RNA-Seq, qRT-PCR | Down-regulation of genes involved in mycotoxin biosynthesis. | mdpi.com |
Proteomic and Metabolomic Profiling of Treated Fungi
Proteomics investigates the changes in the entire protein complement of a fungus upon treatment with an this compound. Techniques like iTRAQ-based proteomics and label-free quantitative proteomics can identify and quantify hundreds to thousands of proteins. nih.govresearchgate.net Studies on Fusarium oxysporum revealed that antifungal peptides caused significant disruptions in mitochondrial processes and energy metabolism pathways. nih.gov Proteomic analyses have also shown the upregulation of stress-related proteins, such as heat shock proteins, in response to peptide treatment. nih.govtandfonline.com This approach helps to identify the cellular machinery targeted by the peptides and the resistance mechanisms of the fungi. tandfonline.comrsc.org
Metabolomics focuses on the global analysis of small-molecule metabolites within a fungal cell. This technique can reveal how antifungal peptides disrupt fungal metabolic pathways. mdpi.com By analyzing the metabolic profiles of treated fungi, researchers can gain insights into their pathogenic mechanisms and adaptations to the stress induced by the peptide. mdpi.com Integrating metabolomics with proteomics and transcriptomics provides a holistic, multi-omics view of the fungal response to antifungal agents. nih.govmdpi.com
Assays for Intracellular Target Interaction (e.g., DNA/RNA binding, enzyme inhibition)
For antifungal peptides that translocate across the fungal membrane without causing lysis, it is crucial to identify their intracellular targets.
DNA/RNA Binding Assays : The electrophoretic mobility shift assay (EMSA) is a common technique used to detect the interaction between a peptide and nucleic acids. frontiersin.org In this assay, a peptide-nucleic acid complex will migrate more slowly through an agarose (B213101) or polyacrylamide gel than the free nucleic acid, causing a "shift" in the band's position. frontiersin.org Peptides like buforin II and indolicidin (B8082527) have been shown to bind to DNA and RNA, thereby inhibiting cellular processes like replication and protein synthesis. mdpi.com
Enzyme Inhibition Assays : Some peptides exert their antifungal effect by inhibiting essential enzymes. For example, some metallohelices have been shown to inhibit both DNA gyrase and topoisomerase I in vitro. rsc.org
Proteome Microarrays : To systematically identify protein targets, researchers can use proteome microarrays. These arrays contain a large number of purified proteins from the target organism. By incubating a labeled peptide on the microarray, proteins that bind to the peptide can be identified. nih.gov This approach was used to identify the intracellular targets of peptides like bactenecin (B179754) 7 (Bac7) and lactoferricin (B1576259) B (LfcinB) in Escherichia coli, revealing that they target processes such as purine (B94841) metabolism and transcription. nih.gov
Structural Characterization Techniques
Determining the three-dimensional structure of antifungal peptides is essential for understanding their mechanism of action and for designing new, more potent derivatives.
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is widely used to determine the secondary structure of peptides in different environments (e.g., aqueous solution vs. a membrane-mimetic environment). This technique can reveal whether a peptide adopts an α-helical, β-sheet, or random coil conformation. For example, the peptide NpRS was found to have a dominant α-helical conformation, which is a common feature of many membrane-active antifungal peptides. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution or when associated with micelles or bicelles that mimic a cell membrane. researchgate.net 2D NMR experiments, such as NOESY, can provide information about the spatial proximity of atoms, allowing for the calculation of the peptide's structure. nih.gov
Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to accurately determine the molecular mass of a purified peptide. frontiersin.org This information is crucial for confirming the identity of the peptide.
X-ray Crystallography : While more challenging for peptides compared to larger proteins, X-ray crystallography can provide atomic-level detail of a peptide's structure in its crystalline state. This technique requires the successful crystallization of the peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational and Bioinformatics Analyses
Computational and bioinformatics approaches are indispensable tools in modern this compound research. They are used to predict peptide structures, analyze sequences, and simulate interactions with fungal membranes, thereby guiding experimental work and accelerating the discovery and design of novel antifungal agents.
Sequence alignment is a fundamental bioinformatics technique used to identify similarities between a novel peptide sequence and sequences of known structure and function. By aligning the sequence of a newly discovered this compound with those in databases, researchers can infer its potential structure and mechanism of action based on homologous peptides.
When a homologous peptide with a known three-dimensional structure is identified, homology modeling can be used to build a structural model of the target peptide. This method relies on the principle that proteins and peptides with similar sequences tend to have similar structures. The accuracy of the resulting model depends on the degree of sequence identity between the target and the template. This approach was used to design corneal specific cell penetrating peptides, VRF005 and VRF007, based on solubility, cell permeability, and amphipathicity. nih.gov
In the absence of a suitable template for homology modeling, ab initio or de novo structure prediction methods can be used. These methods predict the secondary and tertiary structure of a peptide based solely on its amino acid sequence and the principles of physics and chemistry that govern protein folding.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of antifungal peptides, docking can be used to model the interaction of a peptide with fungal membrane components, such as lipids or cell surface receptors. This can help to identify key residues involved in binding and provide insights into the initial stages of the peptide's mechanism of action.
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of antifungal peptides and their interactions with membranes over time. cnr.it Starting from a predicted or experimentally determined structure, MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the peptide folds, binds to, and perturbs a model membrane. cnr.it For instance, MD simulations of Chionodracine and its analogs showed how mutations affect the peptide's structure and its interactions with lipid membranes, providing a structural basis for their different activities. cnr.it These simulations can reveal detailed information about peptide insertion, pore formation, and membrane disruption at the atomic level, complementing experimental data and guiding the design of peptides with enhanced antifungal properties. nih.gov
Advanced Research Applications of Antifungal Peptides
Antifungal Peptides in Agricultural Research
In agriculture, the overuse of conventional chemical fungicides has led to pathogen resistance and environmental concerns, creating an urgent need for sustainable alternatives. mdpi.comresearchgate.net Antifungal peptides are being explored as powerful tools to protect crops from devastating fungal diseases. mdpi.comfrontiersin.org
Plant Disease Resistance Enhancement
A primary strategy for bolstering plant defenses involves genetic engineering to create transgenic plants that produce AFPs. acs.org This approach enhances the plant's innate ability to combat fungal infections. frontiersin.orgmdpi.com
Transgenic Expression: Researchers have successfully engineered various plants to express genes encoding for AFPs, leading to enhanced resistance against a range of fungal pathogens. acs.org For instance, transgenic tobacco plants expressing a recombinant peptide, DrsB1-CBD, showed significant protection against fungi like Alternaria alternata, Alternaria solani, Fusarium oxysporum, and Fusarium solani. nih.govnih.gov This expression delayed the onset of disease symptoms from a mere six days to over seven weeks. nih.govnih.gov
Broad-Spectrum Resistance: The expression of certain AFPs can confer resistance to a wide array of pathogens. acs.org The alfalfa defensin (B1577277), alfAFP, when expressed in potatoes, provided robust resistance not only to fungal pathogens like Verticillium dahliae, Phytophthora cactorum, and Fusarium solani, but also to the bacterium Erwinia carotovora. frontiersin.orgmdpi.com Similarly, transgenic tobacco and citrus plants expressing the synthetic peptide D2A21 demonstrated notable resistance to diseases caused by Pseudomonas syringae pv. tabaci and Xanthomonas citri, respectively. plos.org
Diverse Peptide Families: Different families of plant-derived AFPs, such as thionins, defensins, and hevein-like peptides, have been successfully used in transgenic strategies. frontiersin.org For example, transgenic tobacco expressing thionin peptides resisted the fungus Botrytis cinerea, while hevein-like peptides from chickweed conferred resistance to Alternaria species in potatoes. mdpi.com
| Research Finding | Antifungal Peptide/Protein | Transgenic Plant | Pathogen(s) Resisted | Reference |
| Delayed disease symptoms from 6 days to over 7 weeks. | DrsB1-CBD | Tobacco | Alternaria alternata, A. solani, Fusarium oxysporum, F. solani | nih.govnih.gov |
| Six-fold lower fungal load and robust resistance. | alfAFP (defensin) | Potato | Phytophthora cactorum, Fusarium solani, Erwinia carotovora | frontiersin.org |
| Significant resistance to bacterial diseases. | D2A21 | Tobacco, Carrizo citrange | Pseudomonas syringae pv. tabaci, Xanthomonas citri | plos.org |
| Enhanced resistance to various fungi and bacteria. | Thionins, Hevein-like peptides | Tobacco, Arabidopsis, Rice, Potato | Botrytis cinerea, Fusarium graminearum, Magnaporthe grisea, Alternaria sp. | mdpi.com |
Crop Protection Strategies
Beyond genetic modification, direct application of antifungal peptides is a viable strategy for crop protection. This approach involves applying AFPs to plants, much like conventional pesticides, to prevent or treat fungal infections. While promising, challenges such as the cost of production and the stability of peptides in the field environment are areas of active research. researchgate.net The degradation of peptides by proteases on leaf and fruit surfaces can limit their persistence. researchgate.net
Synthetic peptides are being designed to overcome these limitations, with improved stability and potent activity against plant pathogens. researchgate.netplos.org For example, synthetic peptides like BP100 and BP21 have shown strong activity against various plant pathogenic bacteria and fungi in post-harvest applications, such as controlling Penicillium-rot on apples. researchgate.net
Antifungal Peptides in Food Science Research
Fungal spoilage is a major cause of food waste and economic loss. researchgate.net Antifungal peptides are emerging as natural and effective biopreservatives to extend the shelf-life of food products and ensure their safety. mdpi.comnih.gov
Food Preservation and Packaging
Incorporating AFPs directly into food or into packaging materials is an innovative approach to food preservation. mdpi.comsemanticscholar.org This "active packaging" strategy helps to control the growth of spoilage microorganisms. bohrium.commdpi.com
Antimicrobial Coatings: AFPs can be integrated into edible films and coatings for fruits, vegetables, and other food products. mdpi.compaint.org For instance, a natamycin-carboxymethyl cellulose (B213188) coating was effective against Aspergillus flavus and Aspergillus niger. nih.gov Chitosan, a natural polymer with antimicrobial properties, is often used as a carrier for these peptides. mdpi.compaint.org
Active Packaging Films: Research is focused on developing biodegradable packaging films that release AFPs over time, providing continuous protection. bohrium.com Nisin, a well-known bacteriocin (B1578144) with antifungal properties, is frequently incorporated into polymer films to prevent the growth of a wide range of microbes. mdpi.com The functionalization of traditional plastics like PET with antimicrobial peptides is also being explored. bohrium.com
Inhibition of Spoilage Fungi
Antifungal peptides have demonstrated significant efficacy against a broad spectrum of fungi responsible for food spoilage. frontiersin.orgmdpi.com
Broad-Spectrum Inhibition: Peptides produced by lactic acid bacteria (LAB) have shown a wide inhibitory spectrum against common food spoilage fungi. frontiersin.org For example, peptides from Lactobacillus plantarum can inhibit the growth of the mycotoxin-producing fungus Aspergillus flavus. frontiersin.org
Targeted Efficacy: Specific peptides show high efficacy against particular spoilage organisms. Peptides from Penicillium species, such as PeAfpA and PeAfpC, are potent inhibitors of Aspergillus, Penicillium, and Byssochlamys species, the latter being a major concern for pasteurized fruit juices. mdpi.com Radish-derived defensins, Rs-AFP1 and Rs-AFP2, are particularly effective against spoilage yeasts like Zygosaccharomyces bailii. mdpi.com
Designed Peptides: Computationally designed peptides have shown complete inhibition of Botrytis cinerea, the fungus causing grey mold on fruits and vegetables, at concentrations as low as 312 µg/ml in some tests. researchgate.net
| This compound | Source Organism/Method | Target Spoilage Fungi | Application/Finding | Reference |
| Various peptides | Lactobacillus plantarum | Aspergillus flavus | Inhibition of mycelial growth. | frontiersin.org |
| PeAfpA, PeAfpC | Penicillium species | Aspergillus, Byssochlamys, Penicillium | Powerful inhibition of fungi that spoil pasteurized foods. | mdpi.com |
| Rs-AFP2 | Radish (Raphanus sativus) | Zygosaccharomyces bailii | Strong antifungal activity with an IC₅₀ of 0.4–25 µg/mL. | mdpi.com |
| Seq-4, Seq-8 | Computationally designed | Botrytis cinerea | Complete inhibition at concentrations of 625 µg/ml. | researchgate.net |
| Nisin | Lactococcus lactis | Gram-positive microbes | Used in active packaging films to prevent bacterial growth. | mdpi.com |
Synergistic Research Approaches with Conventional Antifungal Agents
A significant area of research is the combination of antifungal peptides with conventional antifungal drugs like azoles (e.g., fluconazole), polyenes (e.g., amphotericin B), and echinocandins (e.g., caspofungin). frontiersin.orgnih.gov This synergistic approach can enhance the efficacy of existing drugs, lower the required dosages, and potentially overcome drug resistance. nih.govnih.gov The effectiveness of such combinations is often evaluated using a checkerboard assay to calculate the Fractional Inhibitory Concentration (FIC) index, where an FIC index of ≤0.5 typically indicates synergy. nih.govasm.org
Enhanced Efficacy: Combining AFPs with conventional antifungals often results in a more potent antifungal effect than either agent used alone. frontiersin.org For example, human lactoferrin-derived peptides have shown synergy with azole drugs and amphotericin B, significantly reducing the minimum inhibitory concentrations (MICs) against various Candida species. frontiersin.org The human peptide hLF1-11 acts synergistically with caspofungin against both planktonic cells and biofilms of Candida species. asm.org
Overcoming Resistance: Synergistic combinations can be effective against drug-resistant fungal strains. nih.gov The peptide Cryptomycinamide shows strong synergy with amphotericin B, itraconazole, and caspofungin against multiple major fungal pathogens, including resistant strains. acs.org Similarly, combinations of human β-Defensin-3 and other human antimicrobial peptides with caspofungin showed 100% synergy against the multidrug-resistant yeast Candida auris. scispace.com
Broadening the Spectrum: Some combinations can expand the range of fungi that a drug can effectively target. nih.gov Oxadiazole-tagged macrocyclic peptides interact synergistically with fluconazole (B54011) to inhibit azole-resistant Candida glabrata and Candida tropicalis strains. nih.govresearchgate.net
| This compound | Conventional Antifungal | Target Fungi | Synergy Finding | Reference |
| Lactoferrin-derived peptides | Azoles, Amphotericin B | Candida species | Greatly reduced MICs. | frontiersin.org |
| hLF1-11 | Caspofungin | C. albicans, C. parapsilosis, C. glabrata | Synergistic against planktonic cells and biofilms (FIC index 0.28-0.37). | asm.org |
| Human β-Defensin-3 | Caspofungin | Candida auris | 100% synergy observed. | scispace.com |
| Cryptomycinamide | Amphotericin B, Itraconazole, Caspofungin | C. neoformans, C. glabrata, C. albicans, A. fumigatus | Strong drug synergy observed depending on the species. | acs.org |
| HsAFP1 | Caspofungin, Amphotericin B | Candida albicans | Synergistic activity against planktonic cultures and biofilms. | jmb.or.kr |
Exploration of Antifungal Peptides for Novel Drug Target Identification
Antifungal peptides (AFPs) represent a vast and diverse group of molecules with a wide array of mechanisms to combat fungal pathogens. frontiersin.orgmdpi.com This diversity makes them powerful tools in basic research for the identification and validation of novel drug targets within the fungal cell. asm.org Unlike conventional antifungal agents that act on a limited number of pathways, AFPs have evolved to interact with numerous, often essential, cellular components and processes. frontiersin.orgoup.com By studying the precise mechanisms through which these peptides exert their fungicidal or fungistatic effects, researchers can uncover new vulnerabilities in pathogenic fungi that can be exploited for the development of next-generation therapeutics. asm.org
The process of novel target discovery using AFPs often begins with observing the specific biological repercussions a peptide has on a fungal cell. asm.org These can range from disruption of the cell membrane and cell wall to the inhibition of crucial intracellular processes like protein synthesis, DNA replication, or metabolic pathways. frontiersin.orgjmb.or.kr For instance, some peptides have intracellular targets, meaning they must be able to cross the fungal cell membrane to act on specific enzymes, proteins, or nucleic acids. jmb.or.kr Identifying these intracellular targets can reveal enzymes or pathways that are essential for fungal viability and are sufficiently different from their mammalian counterparts to be considered for targeted drug design. asm.orgoup.com
A prime example of this application is the study of peptides that inhibit the synthesis of essential cell wall or membrane components. The peptide Aureobasidin A, for example, exerts its antifungal effect by inhibiting inositol (B14025) phosphorylceramide (IPC) synthase, a key enzyme in the sphingolipid biosynthesis pathway in fungi. asm.org This enzyme is essential for fungal cell viability but is absent in mammalian cells, making it an excellent and specific drug target. asm.org The elucidation of this mechanism has validated IPC synthase as a target for the development of new small-molecule antifungals. Similarly, other peptides like Nikkomycin (B1203212) Z have been instrumental in validating chitin (B13524) synthase as a target. oup.com
The exploration of AFPs with unique or uncharacterized mechanisms of action is particularly fruitful for discovering new targets. asm.org By employing advanced biochemical and genetic techniques, such as affinity chromatography, yeast two-hybrid screening, or analysis of resistant mutants, researchers can pinpoint the molecular binding partners of a given peptide. This approach not only clarifies the peptide's mechanism but also highlights the critical role of its target in fungal survival. Furthermore, computational and in silico methods are increasingly being used to predict peptide-target interactions and screen entire proteomes for potential binding sites, accelerating the discovery process. asm.orgoup.com
The table below details examples of antifungal peptides and the novel drug targets their study has helped to identify.
Table 1: Antifungal Peptides Used in Novel Drug Target Identification
| This compound | Mechanism of Action | Identified Fungal Target | Significance for Drug Discovery |
|---|---|---|---|
| Aureobasidin A | Inhibits sphingolipid biosynthesis. asm.org | Inositol phosphorylceramide (IPC) synthase. asm.org | Validated a fungus-specific enzyme essential for viability, which is absent in mammals. asm.org |
| Histatins | Induce ATP efflux and chelate essential metal ions. oup.com | Fungal mitochondria and metal ion homeostasis pathways. oup.com | Revealed the potential of targeting mitochondrial function and ion metabolism as an antifungal strategy. oup.com |
| Nikkomycin Z | Inhibits cell wall synthesis. oup.com | Chitin synthase. oup.com | Provided a key tool for studying the essential nature of chitin synthesis, a well-established antifungal target. |
| Plant Defensins | Interact with cell wall/membrane components. oup.com | Fungal glucosylceramides and other sphingolipids. | Highlighted the importance of specific lipid interactions for membrane integrity and identified sphingolipids as key targets. |
Immunomodulatory Roles of Antifungal Peptides in Research Models
Many antifungal peptides, often referred to as host defense peptides (HDPs), possess a dual function: they exhibit direct microbicidal activity while also actively modulating the host's innate and adaptive immune responses. frontiersin.orgjmb.or.kr This immunomodulatory capacity is a significant area of advanced research, as it presents the possibility of developing therapies that not only attack the pathogen directly but also enhance the host's ability to clear the infection and regulate inflammation. nih.govasm.org The study of these roles is primarily conducted in various in vitro and in vivo research models.
In research models, the immunomodulatory effects of AFPs are characterized by their ability to influence immune cell behavior and cytokine production. mdpi.comfrontiersin.org For example, peptides can act as chemoattractants, recruiting key immune cells like neutrophils, monocytes, and macrophages to the site of infection. nih.govfrontiersin.org Once recruited, AFPs can further influence the function of these cells, such as enhancing phagocytosis and promoting macrophage differentiation. mdpi.commdpi.com This orchestration of the cellular immune response is critical for an effective defense against fungal invaders.
The regulation of cytokine and chemokine production is another well-documented immunomodulatory function of AFPs in research models. biorxiv.org Depending on the peptide and the context, they can either suppress pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) to prevent excessive inflammation and tissue damage, or they can stimulate their production to mount a robust initial immune response. nih.govmdpi.combiorxiv.org For instance, the synthetic peptide IDR-1018, a variant of a bovine HDP, has been shown in murine models of candidemia to promote an effective antifungal immune response while suppressing certain inflammatory cytokines. asm.org Similarly, the synthetic peptide KSLW and its derivatives have demonstrated an anti-inflammatory effect on LPS-stimulated neutrophils in in vitro studies. nih.gov
The table below summarizes the observed immunomodulatory effects of selected antifungal peptides in various research models.
Table 2: Immunomodulatory Effects of Antifungal Peptides in Research Models
| Peptide | Research Model | Observed Immunomodulatory Effect |
|---|---|---|
| IDR-1018 | Murine model of candidemia; Mouse monocytic cell line. asm.org | Promoted an antifungal immunity response and improved survival rates; modulated macrophage/monocyte responses. asm.org |
| Human β-defensins (HBDs) | In vitro cell cultures. | Act as chemoattractants for monocytes, macrophages, and dendritic cells; link innate and adaptive immunity. frontiersin.org |
| LL-37 (Cathelicidin) | In vitro studies with immune cells. | Promotes migration of neutrophils and monocytes; upregulates TNF-α production; chemoattractant for T-cells. frontiersin.org |
| Clavanin-MO | Murine macrophage-like cells. | Increased production of anti-inflammatory IL-10; reduced expression of pro-inflammatory IL-12 and TNF-α. nih.gov |
| KSLW | Human neutrophils (in vitro). | Acts as a chemoattractant for neutrophils; exerts an anti-inflammatory effect on stimulated neutrophils. nih.gov |
| SK1260 | LPS-stimulated macrophage cell lines (murine, human, bovine). biorxiv.org | Reduced the release of pro-inflammatory cytokines IL-6 and TNF-α. biorxiv.org |
Research Challenges and Future Directions for Antifungal Peptides
Academic Challenges in Antifungal Peptide Research
The journey of an this compound from a promising candidate to a viable therapeutic is fraught with challenges. These include maintaining its structure and function in complex biological settings, producing sufficient quantities for research in a cost-effective manner, and ensuring it specifically targets fungal cells without harming the host.
Overcoming Instability in Biological Environments
A significant obstacle for the therapeutic application of antifungal peptides is their inherent instability in biological environments. nih.govalliedacademies.org Peptides are susceptible to degradation by proteases, enzymes present in the body that break down proteins and peptides. nih.govmdpi.com This enzymatic degradation can significantly shorten the half-life of the peptides, reducing their efficacy. nih.gov Fungal pathogens themselves can also produce proteases, further contributing to the degradation of these peptides. nih.gov
Several strategies are being explored to enhance the stability of antifungal peptides:
Chemical Modifications: Altering the peptide's structure can make it less recognizable to proteases. alliedacademies.org This includes:
Incorporating non-natural amino acids: Replacing standard L-amino acids with their D-amino acid counterparts can confer resistance to proteolytic degradation. nih.govfrontiersin.org
Cyclization: Creating a circular peptide structure, either by linking the ends or through side-chain connections, reduces flexibility and makes it more difficult for proteases to bind and cleave the peptide. frontiersin.orgbiosynth.com
N- and C-terminal modifications: Modifications like N-terminal acetylation or C-terminal amidation can protect the ends of the peptide from degradation. frontiersin.org
Stapled peptides: Introducing hydrocarbon "staples" can enforce and preserve the α-helical structure, which is crucial for the stability and activity of many peptides. nih.gov
Encapsulation: Enclosing peptides within protective carriers like liposomes, nanoparticles, or hydrogels can shield them from enzymatic degradation and control their release. alliedacademies.orgsustaine.orgmdpi.com
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) to the peptide can increase its size, which helps to reduce its susceptibility to degradation and clearance from the body. biosynth.com
Addressing Production Scalability and Cost for Research Applications
The production of antifungal peptides for research and potential clinical use presents significant challenges in terms of scalability and cost. nih.govmdpi.com Traditional chemical synthesis, while offering high purity and the ability to create specific sequences, can be expensive, especially for longer and more complex peptides. mdpi.comcpr.org.in Isolating peptides from their natural sources is often inefficient due to their low abundance. frontiersin.org
To address these issues, researchers are focusing on more cost-effective and scalable production methods:
Recombinant DNA Technology: This approach uses genetically engineered microorganisms, such as bacteria (Escherichia coli, Bacillus subtilis) or yeasts (Pichia pastoris, Saccharomyces cerevisiae), to produce large quantities of peptides. frontiersin.orgfrontiersin.orgresearchgate.netremedypublications.com This method is generally more cost-effective for producing longer peptides. researchgate.net
Heterologous Expression Systems: The expression of a peptide's DNA sequence in a foreign host is a cost-effective method for synthesis. researchgate.net E. coli is a favored system due to its rapid growth and well-understood genetics, leading to high yields at a low cost. researchgate.netmdpi.com
Cell-Free Protein Synthesis: While currently more expensive, cell-free systems offer the potential to rapidly produce peptide scaffolds and may become more cost-effective in the future. rsc.org
Enhancing Specificity for Fungal Targets in Complex Biological Systems
A critical challenge in the development of antifungal peptides is ensuring they selectively target fungal cells while minimizing damage to host cells. mdpi.comresearchgate.net Many antifungal peptides work by disrupting cell membranes, and the similarities between fungal and mammalian cell membranes can lead to off-target toxicity. nih.govcpr.org.in Achieving high selectivity is a major hurdle in peptide design. researchgate.net
Strategies to improve the specificity of antifungal peptides include:
Rational Peptide Design: By analyzing the structure-activity relationships of existing peptides, researchers can design new sequences with improved selectivity. aimspress.com This can involve optimizing the balance between hydrophobicity and charge to favor interaction with fungal membranes. aimspress.com
Targeting Fungal-Specific Virulence Traits: Designing peptides that target specific virulence factors of fungi can provide a more focused attack. frontiersin.org
Affinity-Filtering Strategy: A novel approach involves pre-binding the this compound to host cells, which act as a "filter." This allows the peptide to maintain effective interaction with high-affinity fungal pathogens through competitive binding while reducing off-target effects. researchgate.net
Incorporation of Specific Amino Acids: The inclusion of certain amino acids, like proline, can alter the peptide's structure, potentially improving its selectivity for fungal membranes and reducing toxicity to mammalian cells. acs.org
Advancements in this compound Engineering and Design
Recent advancements in computational biology and synthetic biology are revolutionizing the discovery and production of antifungal peptides. These technologies enable the rapid design of novel peptides with enhanced properties and the development of more efficient and sustainable production methods.
Next-Generation Computational Design Methodologies
Computational approaches are accelerating the discovery and optimization of antifungal peptides by allowing for the in silico screening and design of vast numbers of peptide sequences. mdpi.comstfc.ac.uk
Machine Learning and Artificial Intelligence (AI): AI-driven methods are being used to mine biological databases for potential antifungal peptides and to generate entirely new sequences. chemrxiv.orgarxiv.org These models can predict a peptide's activity, toxicity, and other properties based on its sequence, significantly reducing the time and cost of experimental screening. plos.orgmdpi.com For example, deep temporal convolutional networks have been used to discover new antifungal molecules with high accuracy. nih.gov
In Silico Prediction and Design: Various computational tools and methods, such as template-based design, docking simulations, and sequence-based predictions, are employed to identify and design novel antifungal peptides. nih.govresearchgate.net These methods allow researchers to rationally modify existing peptides to enhance their activity and selectivity. nih.govfrontiersin.org Web servers have been developed that allow users to predict and design therapeutic antifungal peptides. nih.gov
Integration of Synthetic Biology for Enhanced Production
Synthetic biology offers powerful tools to engineer biological systems for the efficient and scalable production of antifungal peptides.
Engineered Microbial Systems: Microorganisms like E. coli and various yeast species are being engineered to serve as "biofactories" for this compound production. researchgate.netmednexus.org Genetic engineering techniques can optimize these microbial hosts to increase peptide yield and simplify purification processes. mednexus.org
Recombinant Expression Platforms: The use of recombinant expression systems is a key strategy for the cost-effective and large-scale production of antifungal peptides. frontiersin.orgremedypublications.com Different platforms, including bacteria, yeasts, and even plants, are being explored and optimized for this purpose. frontiersin.orgfrontiersin.org
Engineering Nonribosomal Peptide Synthetases (NRPSs): Fungi naturally produce a diverse array of nonribosomal peptides. By engineering the large, modular enzymes (NRPSs) responsible for their synthesis, researchers can create novel peptide structures with potentially improved antifungal properties. rsc.orgbohrium.com
Development of Novel Chemical Modification Strategies
To overcome the inherent limitations of natural peptides, such as susceptibility to enzymatic degradation and potential toxicity, researchers are developing various chemical modification strategies. rsc.orgbohrium.com These approaches aim to enhance the stability, selectivity, and efficacy of AFPs. mdpi.comacs.org
Key chemical modification strategies include:
Cyclization: Linking the peptide's termini to form a cyclic structure can significantly increase its resistance to proteases and improve structural stability. researchgate.netbohrium.comasm.org This strategy has been shown to enhance the biostability and target selectivity of antimicrobial peptides. bohrium.com Cyclization and D-amino acid substitution have been demonstrated to improve the stability and activity of arginine-rich peptides. sciforum.net
Amino Acid Substitution: Replacing specific amino acids, for instance with D-amino acids or non-natural amino acids, can make peptides less recognizable to proteases, thereby increasing their half-life. bohrium.comnih.gov The introduction of proline residues into certain peptide sequences has been shown to enhance antifungal activity while maintaining low cytotoxicity. acs.org Strategic modifications of terminal amino acids are also being explored to optimize therapeutic efficacy. nih.gov
Lipidation: Attaching fatty acid chains (lipidation) to a peptide can enhance its interaction with fungal cell membranes, leading to improved antifungal potency. rsc.orgbohrium.com However, this modification can sometimes increase toxicity and must be carefully optimized. sciforum.net
PEGylation: The addition of polyethylene glycol (PEG) chains can improve a peptide's solubility and stability, and reduce its immunogenicity and toxicity. rsc.orgbohrium.comacs.org
Stapling and Grafting: These techniques involve creating covalent linkages within the peptide to lock it into a specific, active conformation, which can improve stability and target binding. rsc.orgmdpi.com
Peptidomimetics: Designing molecules that mimic the structure and function of peptides but have improved drug-like properties is a promising area. nih.gov This includes creating flavonoid-based and xanthone-based peptidomimetics that retain antimicrobial properties while overcoming resistance. nih.gov
These modifications, often used in combination, represent a powerful toolkit for fine-tuning the properties of AFPs, paving the way for the development of robust peptide-based drugs. rsc.org
Identification of Underexplored Natural this compound Sources
While many AFPs have been discovered, vast biological niches remain underexplored, promising a wealth of novel compounds. nih.govfrontiersin.org Researchers are increasingly turning their attention to unique environments and organisms to find the next generation of antifungal therapies. frontiersin.orgnih.gov
Promising and underexplored sources include:
Marine Organisms: Marine invertebrates like sponges, tunicates, and molluscs exist in a microbe-rich environment and rely on potent innate immune systems, including a diverse array of AFPs. mdpi.comresearchgate.net Sponges, for example, produce nonribosomal peptides with strong antifungal activity, such as theonellamides. mdpi.comresearchgate.netacs.org Other examples include halocidin from tunicates, active against Candida species, and perinerin (B1576972) from clamworms, which shows activity against both fungi and bacteria. mdpi.com Recently, Equinin A and Equinin B were identified in the sea anemone Actinia equina, demonstrating broad-spectrum antimicrobial activity. unipa.it
Insects: As the most diverse group of animals, insects produce a wide variety of antimicrobial peptides to defend against pathogens. frontiersin.orgmdpi.com While many known insect AMPs are antibacterial, a growing number with specific antifungal properties are being identified, such as drosomycin (B1143007) from Drosophila melanogaster, termicin (B1575697) from termites, and gallerimycin (B1576561) from the greater wax moth. frontiersin.orgasm.org Diapausin-1, from the insect Manduca sexta, has been characterized and shows activity against several fungal pathogens. uprm.edu
Microbial Sources: Specific microbial environments, such as the rhizosphere or the nests of social insects, may harbor microorganisms that produce unique antifungal compounds. nih.gov Bacteria like Serratia, Brevibacillus, and predatory bacteria such as Myxococcus and Lysobacter are considered relatively underexplored sources of novel lipopeptides with antimicrobial potential. frontiersin.org Fungi themselves are also a rich source of AFPs, often producing them to compete with other microbes. mdpi.com
Plants from Extreme Environments: Plants thriving in harsh conditions often possess robust defense mechanisms, including unique AFPs. oup.com Plant defensins are a well-known class of AFPs found in various plant tissues. oup.com Knottin peptides, found in plants like those in the Amaranthaceae family, are another underexplored class with known antifungal properties. mdpi.com
The exploration of these diverse natural habitats, combined with advanced screening and genomic techniques, is crucial for expanding the library of known AFPs and discovering novel scaffolds for drug development. nih.govfrontiersin.org
Elucidation of Complex this compound Mechanisms
Historically, the mechanism of action for many AFPs was thought to be simple, non-specific disruption of the fungal cell membrane. frontiersin.org However, research now reveals that their modes of action are far more complex and specific. asm.orgfrontiersin.org A detailed understanding of these mechanisms is essential for designing more effective and selective peptide-based drugs. nih.gov
Antifungal peptides can exert their effects through various mechanisms, which are often not mutually exclusive:
Membrane Disruption: Many cationic AFPs are attracted to the negatively charged fungal cell membrane. They can disrupt the membrane through several models:
Barrel-Stave Model: Peptides insert into the membrane to form a pore, similar to the staves of a barrel. asm.org
Toroidal Pore Model: Peptides induce the lipid monolayer to bend inward, creating a pore lined by both peptides and lipid head groups. mdpi.comjst.go.jp
Carpet Model: Peptides accumulate on the membrane surface like a carpet, and at a critical concentration, they disrupt the membrane in a detergent-like manner. mdpi.comnih.gov
Inhibition of Cell Wall Synthesis: Some peptides can interfere with the synthesis of essential fungal cell wall components like glucan, compromising the structural integrity of the cell. asm.orgmdpi.com
Translocation and Intracellular Targeting: A significant number of AFPs can penetrate the fungal cell membrane without causing lysis and act on internal targets. frontiersin.orgnih.govnih.gov These intracellular mechanisms include:
Binding to Nucleic Acids: Some peptides, like buforin II and indolicidin (B8082527), can bind to DNA and RNA, inhibiting replication and transcription. nih.govacs.org
Inhibition of Protein Synthesis: Peptides can interact with ribosomes or other components of the protein synthesis machinery to halt essential protein production. mdpi.comnih.gov
Mitochondrial Dysfunction: Some AFPs target mitochondria, disrupting cellular respiration and inducing the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis. frontiersin.orgresearchgate.net
Enzyme Inhibition: Peptides can inactivate essential intracellular enzymes, disrupting critical metabolic pathways. nih.gov
The elucidation of these complex mechanisms reveals that many AFPs act on multiple targets, which may explain their high efficacy and the low rate of resistance development. dovepress.com
Emerging Research Areas and Uncharted Territories in this compound Science
The field of this compound research is dynamic, with several emerging areas promising to revolutionize their application in medicine, agriculture, and beyond.
Synergistic Combination Therapies: A highly promising strategy involves combining AFPs with conventional antifungal drugs. mdpi.comnih.gov Peptides can enhance the efficacy of drugs like fluconazole (B54011) or nystatin (B1677061), often by increasing membrane permeability, which allows the conventional drug better access to its intracellular target. acs.orgmdpi.com This synergy can lower the required dose of both agents, potentially reducing toxicity and overcoming drug resistance. mdpi.com For example, the synthetic peptides Mo-CBP3-PepI and Mo-CBP3-PepIII have been shown to significantly improve the antibiofilm activity of nystatin and itraconazole. mdpi.comnih.gov
Applications in Agriculture and Food Preservation: Fungal pathogens pose a major threat to global food security. mdpi.com AFPs are being explored as natural and sustainable alternatives to chemical pesticides for plant protection. mdpi.comfrontiersin.org Transgenic approaches, where crops are engineered to express AFP genes, could enhance disease resistance. mdpi.com In food preservation, AFPs can be used as biopreservatives to inhibit the growth of spoilage microorganisms and extend the shelf life of food products, reducing the need for artificial additives. mdpi.comnih.govacs.org
Computational and AI-Driven Discovery: Advances in computational biology, machine learning, and artificial intelligence are accelerating the discovery and design of novel AFPs. mdpi.comnih.gov Algorithms can screen vast virtual libraries of peptides to predict their antifungal activity, structure, and toxicity. nih.gov These in silico tools enable the rational design of synthetic peptides with optimized properties, significantly reducing the time and cost associated with traditional discovery methods. mdpi.com
Advanced Delivery Systems: To improve the stability and targeted delivery of AFPs, researchers are developing innovative delivery systems, such as nanoparticles and liposomes. researchgate.netfrontiersin.org Encapsulating peptides in these nanocarriers can protect them from degradation, improve their pharmacokinetic profile, and ensure they are released at the site of infection. researchgate.netacs.org
These emerging frontiers highlight the versatility of antifungal peptides, extending their potential impact far beyond conventional clinical therapies and into uncharted territories of biotechnology and materials science.
Q & A
Q. Methodological Approach :
- In vitro antifungal assays : Use standardized protocols for evaluating minimum inhibitory concentrations (MICs) against fungal species like Candida albicans, C. krusei, and Cryptococcus neoformans. For example, agar well diffusion assays (≥48h incubation) and CFU reduction tests (e.g., 500 CFU/well, 4h exposure) are critical for assessing potency .
- Structural validation : Combine reversed-phase HPLC for purification (e.g., C18 columns) with mass spectrometry (MS/MS) and NMR for sequence confirmation and structural dynamics analysis .
- Functional assays : Measure calcium uptake in fungal cells to correlate structural modifications (e.g., arginine substitutions) with enhanced activity in high ionic strength environments .
Q. Basic vs. Advanced :
- Basic : Focus on MIC determination and simple mutagenesis (e.g., single-point mutations).
- Advanced : Integrate time-lapse confocal microscopy to track peptide internalization and subcellular targeting (e.g., nucleolar accumulation in Botrytis cinerea) .
What computational tools are available for predicting antifungal peptide activity and designing novel sequences?
Q. Methodological Approach :
- Prediction models : Use tools like the
AntifungalPython package to predict MICs and antifungal indices (AFI) against key fungal species. Example code:
from antifungal.predict import predict_MIC
pred = predict_MIC(['HIHIRHMWLLR']) # Outputs MICs, AFI, and probabilities [[1]]
Q. Methodological Approach :
- Iterative design : Use rational design methods in the
Antifungalpackage (e.g.,globally_optimize) to refine sequences. For example, evolutionary algorithms can improve AFI by 30–50% through multi-point mutations . - Data validation : Cross-check predictions with independent datasets (e.g., Metlin database for MS fragments) and prioritize peptides with high probability scores (e.g., >95%
prob_antifungal) .
Q. Advanced Strategy :
- Apply molecular dynamics (MD) simulations to study peptide-lipid interactions, especially for peptides with stereoelectronic similarities to known membrane disruptors (e.g., arginine-rich motifs) .
What structural features are critical for this compound efficacy?
Q. Key Findings :
- Disulfide bonds : Rigid structures (e.g., EAFP2 with 5 disulfide bonds) maintain activity under extreme conditions (e.g., 100°C) .
- Dynamic regions : β-turns and α-helices (e.g., Rs-AFP2) mediate fungal membrane permeabilization. Mutations in these regions reduce activity by 70–90% .
- Cationic residues : Arginine substitutions enhance activity in high-salt environments by 2–3 fold via electrostatic interactions .
Q. Basic vs. Advanced :
- Basic : Analyze sequence motifs (e.g., R/K-rich regions).
- Advanced : Use X-ray crystallography/NMR to resolve 3D structures and identify "biologically relevant conformations" .
How can multi-omics data be integrated to study this compound mechanisms?
Q. Methodological Approach :
- Transcriptomics : Correlate peptide exposure with fungal stress-response genes (e.g., C. neoformans sterol biosynthesis).
- Proteomics : Use MaxQuant to identify fungal proteins disrupted by peptide binding (e.g., ribosomal assembly proteins in the nucleolus) .
- Chemometrics : Apply descriptor-activity modeling (e.g., AF-QSAMs) to link peptide physicochemical properties to antifungal outcomes .
What strategies enhance this compound potency against resistant fungal strains?
Q. Methodological Approach :
Q. Advanced Strategy :
- Use cyclic peptide scaffolds to enhance stability and target affinity (e.g., iturins from Bacillus spp.) .
How should machine learning models for this compound discovery be validated?
Q. Methodological Approach :
- Robustness testing : Perform Y-scrambling to confirm model non-randomness .
- Feature importance : Rank descriptors (e.g., hydrophobicity, charge) using permutation importance in RF models .
- External validation : Test models on independent datasets (e.g., 4260-protein reference databases) .
What mechanistic insights explain species-specific antifungal activity?
Q. Key Findings :
Q. Methodology :
How do evolutionary insights inform this compound design?
Q. Key Findings :
- Conserved motifs : Defensins from mollusks and arthropods share ancestral cysteine patterns critical for activity .
- Phylogenetic analysis : Identify cross-species activity (e.g., Mytilus edulis peptides active against Aspergillus spp.) .
What methods optimize peptide stability in agricultural applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
